Ophiopogonoside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H38O8 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13+,14+,15-,16+,17+,18-,19-,20-,21-/m0/s1 |
InChI Key |
DQRUOTCFENUXKV-YQVANZONSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C |
Synonyms |
ophiopogonoside A |
Origin of Product |
United States |
Foundational & Exploratory
Ophiopogonoside A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonoside A is a steroidal saponin found in the roots of Ophiopogon japonicus (L.f) Ker-Gawl, a perennial herb widely used in traditional medicine. It is important to note that in scientific literature, the compound "Ophiopogonin D" is more commonly referenced and extensively studied. It is plausible that this compound is a less common synonym or a closely related steroidal glycoside. This guide will focus on the isolation and natural source of these key saponins from Ophiopogon japonicus, with a primary focus on the methodologies applicable to Ophiopogonin D as a representative compound.
Ophiopogon japonicus, belonging to the Liliaceae family, is the primary natural source of a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2][3] The tuberous roots of the plant are the principal part used for the extraction of these compounds.[2] The concentration of these active constituents, such as Ophiopogonin D, can be influenced by cultivation practices.[1]
Data Presentation: Extraction and Enrichment of Bioactive Compounds from Ophiopogon japonicus
The following table summarizes quantitative data from various studies on the extraction and enrichment of saponins and other compounds from Ophiopogon japonicus. This data provides a comparative overview of the efficiency of different extraction and purification methods.
| Extraction/Purification Step | Solvent/Method | Starting Material | Parameter Measured | Result | Reference |
| Solvent Extraction | Chloroform/Methanol (1:1, v/v) | Dried root powder | Extract Yield | 3.89 ± 0.15% (w/w) | [4] |
| Solvent Extraction | Methanol | Dried root powder | Extract Yield | 7.93 ± 0.21% (w/w) | [4] |
| Solvent Extraction | 70% Ethanol | Dried root powder | Extract Yield | 11.25 ± 0.42% (w/w) | [4] |
| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | Total Steroidal Saponins (TSS) Content | Increased from 1.83% to 13.86% | [5] |
| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | TSS Enrichment Factor | 7.59-fold | [5] |
| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | TSS Recovery Yield | 82.68% | [5] |
Experimental Protocols
The isolation of Ophiopogonin D and related saponins from Ophiopogon japonicus typically involves a multi-step process of extraction, partitioning, and chromatographic purification.
Extraction of Crude Saponins
This protocol describes a common method for obtaining a crude saponin extract from the dried roots of Ophiopogon japonicus.
-
Materials:
-
Dried and powdered roots of Ophiopogon japonicus
-
75% Ethanol (v/v) in water
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
The dried, powdered roots of Ophiopogon japonicus (1.0 g) are subjected to ultrasonication with 10 mL of a 75:25 ethanol-water mixture for 120 minutes.[6]
-
This extraction process is repeated twice.[6]
-
The extracts from both repetitions are combined and filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]
-
Enrichment of Total Steroidal Saponins (TSS) by Macroporous Resin
This step aims to separate the target saponins from other components in the crude extract, such as polysaccharides and pigments.
-
Materials:
-
Crude extract from the previous step
-
XAD-7HP macroporous adsorption resin
-
Chromatography column
-
Deionized water
-
80% Ethanol (v/v) in water
-
-
Procedure:
-
The crude extract is dissolved in deionized water.
-
A chromatography column is packed with XAD-7HP resin.
-
The aqueous solution of the crude extract is loaded onto the column.
-
The column is first washed with deionized water to remove highly polar impurities like sugars.
-
The saponins are then eluted from the resin using 80% ethanol.[5] The fraction containing the total steroidal saponins is collected.
-
Isolation of Ophiopogonin D by Column Chromatography
The final purification of Ophiopogonin D is achieved through one or more rounds of column chromatography.
-
Materials:
-
Enriched saponin fraction
-
Silica gel for column chromatography
-
A suitable solvent system for elution (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
-
High-Performance Liquid Chromatography (HPLC) system for final purification and analysis
-
-
Procedure:
-
The enriched saponin fraction is adsorbed onto a small amount of silica gel.
-
A larger chromatography column is packed with silica gel and equilibrated with the initial, less polar mobile phase.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a solvent gradient of increasing polarity.
-
Fractions are collected and monitored by TLC. Fractions containing the compound of interest (with a similar Rf value to a standard, if available) are pooled.
-
The pooled fractions may be subjected to further purification by preparative HPLC on a C18 column to obtain highly pure Ophiopogonin D.[7]
-
Visualizations
Isolation Workflow
Caption: General workflow for the isolation of Ophiopogonin D.
Signaling Pathway of Ophiopogonin D
Ophiopogonin D has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often implicated in cancer.
Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.
References
- 1. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. shimadzu.com.cn [shimadzu.com.cn]
- 7. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Ophiopogonoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonoside A, a naturally occurring sesquiterpene glycoside, has been identified as a constituent of Ophiopogon japonicus and Liriope muscari, plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is classified as a cis-eudesmane sesquiterpene glycoside.[1] Its chemical structure has been elucidated as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-D-glucopyranoside.[1] The core of the molecule is a bicyclic sesquiterpene skeleton of the eudesmane type, characterized by a specific stereochemistry. A β-D-glucopyranoside moiety is attached at the C-6 position of the eudesmane core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₈O₈ | [2] |
| Molecular Weight | 418.52 g/mol | [2] |
| CAS Number | 791849-22-4 | [2] |
| Appearance | White amorphous powder | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of this compound. The assignments for the aglycone and the glucose moiety are presented in the table below. The data was recorded in C₅D₅N.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 74.8 | 3.68 (t, 3.1) |
| 2 | 25.5 | 1.85 (m), 1.65 (m) |
| 3 | 31.2 | 1.45 (m), 1.35 (m) |
| 4 | 71.5 | - |
| 5 | 56.5 | 1.68 (dd, 11.5, 3.1) |
| 6 | 79.5 | 4.25 (t, 10.5) |
| 7 | 53.6 | 1.95 (m) |
| 8 | 22.8 | 1.60 (m), 1.50 (m) |
| 9 | 42.1 | 2.10 (m), 1.25 (m) |
| 10 | 38.2 | - |
| 11 | 29.5 | 2.25 (m) |
| 12 | 21.5 | 0.95 (d, 6.8) |
| 13 | 21.2 | 0.92 (d, 6.8) |
| 14 | 28.5 | 1.25 (s) |
| 15 | 18.5 | 1.15 (s) |
| Glucose Moiety | ||
| 1' | 103.2 | 5.15 (d, 7.8) |
| 2' | 75.6 | 4.15 (dd, 9.0, 7.8) |
| 3' | 78.8 | 4.35 (t, 9.0) |
| 4' | 72.1 | 4.30 (t, 9.0) |
| 5' | 78.5 | 3.95 (m) |
| 6' | 63.2 | 4.55 (dd, 11.5, 2.5), 4.40 (dd, 11.5, 5.0) |
Data sourced from Cheng et al., J. Nat. Prod. 2004, 67, 10, 1761-1763.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 441.2464 | 441.2462 |
Data confirms the molecular formula as C₂₁H₃₈O₈. Detailed fragmentation patterns are not extensively reported in the primary literature.
Experimental Protocols
The following protocols are summarized from the methodologies reported for the successful isolation and structural elucidation of this compound.
Plant Material
The tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for reference.
Extraction and Isolation
The air-dried and powdered tubers of O. japonicus are subjected to extraction with a suitable solvent system, typically starting with a less polar solvent and progressing to more polar solvents.
Structural Elucidation
The purified this compound is subjected to a suite of spectroscopic analyses to determine its structure.
-
Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula.
-
NMR Spectroscopy:
-
¹H NMR is used to identify the proton environments and their connectivities.
-
¹³C NMR and DEPT experiments are used to determine the number and types of carbon atoms.
-
2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule, including the attachment of the sugar moiety to the aglycone.
-
-
Acid Hydrolysis: To confirm the identity of the sugar moiety, acid hydrolysis of this compound can be performed, followed by chromatographic analysis of the sugar residue and comparison with an authentic sample of D-glucose.
Biological Activity and Signaling Pathways
Currently, there is limited information in the scientific literature specifically detailing the biological activities and the direct signaling pathways modulated by purified this compound. While extracts of Ophiopogon japonicus are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects, the specific contribution of this compound to these activities is an area for future research. Consequently, a signaling pathway diagram for this compound cannot be provided at this time. The diagram below illustrates the general logical workflow for investigating the biological activity of a purified natural product like this compound.
Conclusion
This compound is a well-characterized cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus and Liriope muscari. Its structure has been unequivocally established through modern spectroscopic techniques. This technical guide provides the foundational chemical data and experimental methodologies that are essential for researchers in the fields of natural products and drug discovery. Further investigation into the specific pharmacological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.
References
Ophiopogonoside A: Unveiling the Biological Potential of a Rare Sesquiterpene Glycoside from Ophiopogon japonicus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ophiopogonoside A, a unique cis-eudesmane sesquiterpene glycoside, stands as a lesser-known constituent of the well-regarded traditional Chinese medicine, Ophiopogon japonicus (Mai Dong). While the plant itself boasts a rich history of use and extensive pharmacological research into its primary active components—steroidal saponins, homoisoflavonoids, and polysaccharides—this compound remains an enigmatic molecule with a significant dearth of specific biological activity data. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its discovery and structural elucidation. In the absence of direct pharmacological data, this document situates this compound within the broader context of the well-documented therapeutic effects of other major bioactive compounds from Ophiopogon japonicus. This guide serves to highlight the untapped research potential of this compound and to provide a foundational understanding of the pharmacological landscape of its botanical source for researchers and drug development professionals.
Introduction to this compound
This compound was first isolated and identified in 2004 from the tubers of Ophiopogon japonicus.[1] It is structurally defined as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-d-glucopyranoside.[1][2] The discovery of this compound was significant as it represented the first instance of a cis-eudesmane-type sesquiterpene being reported from the genus Ophiopogon.[1] Despite its novel structure, there has been a notable lack of follow-up research into its specific biological activities and pharmacological effects.
A 2025 study on the in vitro blood-brain barrier transport of various natural compounds found that this compound was not able to cross the barrier model. While this provides a singular piece of pharmacological data, it also underscores the limited scope of current research on this compound. Network pharmacology studies of the "Shenmai" injection, a complex traditional Chinese medicine preparation containing Ophiopogon japonicus, have identified this compound as one of the primary ingredients with potential protein targets. However, these are computational predictions and await experimental validation.
Given the scarcity of direct data on this compound, a comprehensive understanding of its potential requires an examination of the extensively studied bioactive compounds co-existing in Ophiopogon japonicus.
Pharmacological Context: Bioactive Components of Ophiopogon japonicus
Ophiopogon japonicus is a rich source of various bioactive compounds, which are broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides. These classes of molecules have demonstrated a wide array of pharmacological activities.
Steroidal Saponins
Steroidal saponins, such as Ophiopogonin D, are among the most studied components of Ophiopogon japonicus. They have shown significant potential in several therapeutic areas.
Anti-Inflammatory Effects:
Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[3] It also mitigates inflammation in diabetic nephropathy and PM2.5-induced lung inflammation by inhibiting the AMPK/NF-κB signaling pathway.[3]
Anti-Cancer Activity:
Ophiopogonin D exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis.[4] In non-small cell lung carcinoma (NSCLC) cells, it has been found to inhibit the STAT3 signaling pathway.[3]
Cardiovascular Protection:
Extracts rich in steroidal saponins from Ophiopogon japonicus have demonstrated cardioprotective effects in doxorubicin-induced chronic heart failure models by inhibiting oxidative stress and inflammatory responses.[5]
Experimental Protocol: Anti-inflammatory Activity of Ophiopogonin D
-
Cell Line: Mouse pulmonary epithelial cells.
-
Inducer: Particulate matter with a diameter of less than 2.5 µm (PM2.5).
-
Treatment: Cells were treated with Ophiopogonin D at various concentrations.
-
Assay: The expression of inflammatory markers and the activation of the AMPK/NF-κB signaling pathway were assessed using techniques such as Western blotting and ELISA.[3]
Homoisoflavonoids
Homoisoflavonoids, including methylophiopogonanone A, are another major class of bioactive compounds in Ophiopogon japonicus.
Anti-Inflammatory and Antioxidant Activities:
Homoisoflavonoids have been reported to possess anti-inflammatory and antioxidant properties. They can suppress the production of nitric oxide and other inflammatory mediators in activated immune cells. Certain homoisoflavonoids have shown potent inhibitory effects on the production of pro-inflammatory cytokines IL-1β and IL-6.
Experimental Protocol: Antioxidant Activity of Homoisoflavonoids
-
Method: Various in-vitro antioxidant assays were used, such as DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC).
-
Samples: Extracts of O. japonicus and isolated homoisoflavonoids (e.g., methylophiopogonanone A and methylophiopogonanone B) were tested.
-
Analysis: The antioxidant capacity was quantified and compared to standard antioxidants.
Polysaccharides
Polysaccharides from Ophiopogon japonicus (OJPs) are known for their diverse biological activities.
Cardioprotective Effects:
OJPs have demonstrated a protective effect against myocardial ischemia by enhancing endogenous antioxidant defenses. They have also been shown to improve cardiovascular performance in diabetic rats by maintaining antioxidant enzyme levels.
Immunomodulatory and Hypoglycemic Activities:
OJPs exhibit immunomodulatory effects and have been shown to have hypoglycemic activity, making them relevant for the management of diabetes.
Neuroprotective Effects:
While specific data on this compound is lacking, polysaccharides from other medicinal plants have shown neuroprotective potential by mitigating oxidative stress, apoptosis, and neuroinflammation.
Experimental Protocol: Cardioprotective Effect of OJP1
-
Animal Model: Isoproterenol (ISO)-induced myocardial ischemia in rats.
-
Treatment: Rats were pretreated with OJP1 (100, 200, and 300 mg/kg) orally.
-
Parameters Measured: ST-segment elevation, heart index, and levels of marker enzymes (AST, LDH, CK, CK-MB) were measured. Activities of ATPases and antioxidant enzymes (SOD, GPx, CAT) were also assessed.
Signaling Pathways Associated with Ophiopogon japonicus Constituents
The pharmacological effects of the bioactive compounds in Ophiopogon japonicus are mediated through various signaling pathways.
Anti-Inflammatory Signaling:
The anti-inflammatory effects of Ophiopogonin D are linked to the inhibition of the NF-κB signaling pathway . In some contexts, this is preceded by the inhibition of the AMPK pathway .
Ophiopogonin D inhibits PM2.5-induced inflammation via the AMPK/NF-κB pathway.
Anti-Cancer Signaling:
The anti-cancer activity of Ophiopogonin D in non-small cell lung carcinoma involves the inhibition of the STAT3 signaling pathway .
Ophiopogonin D induces apoptosis and cell cycle arrest by inhibiting the STAT3 pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for some of the bioactive compounds from Ophiopogon japonicus.
Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus
| Compound/Extract | Assay | Target | IC50 Value | Reference |
| Ophiopogonin D | Inhibition of NO production | LPS-induced RAW 264.7 cells | Not specified | |
| Ruscogenin | Inhibition of NO production | LPS-induced RAW 264.7 cells | Not specified |
Table 2: Antioxidant Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Assay | Result (µmol TE/g) | Reference |
| Methylophiopogonanone A | DPPH | 31.56 ± 0.30 | |
| Methylophiopogonanone B | DPPH | 136.10 ± 0.94 | |
| Methylophiopogonanone A | ABTS | 55.59 ± 1.30 | |
| Methylophiopogonanone B | ABTS | 163.90 ± 0.50 |
Table 3: Anti-cancer Activity of Ophiopogon japonicus Extracts
| Extract | Cell Line | Assay | IC50 Value (µg/mL) at 48h | Reference |
| COJE | NCI-H1299 | Cell Viability | 259.5 ± 40.9 | |
| ZOJE | NCI-H1299 | Cell Viability | 140.6 ± 12.3 | |
| COJE | A549 | Cell Viability | 330.6 ± 45.5 | |
| ZOJE | A549 | Cell Viability | 411.8 ± 66.5 | |
| *COJE: Ophiopogon japonicus extract from Chengdu; ZOJE: Ophiopogon japonicus extract from Zhejiang. |
Conclusion and Future Directions
This compound is a structurally novel sesquiterpene glycoside from Ophiopogon japonicus that remains largely unexplored in terms of its biological activity and pharmacological potential. While the broader chemical landscape of its source plant is rich with bioactive steroidal saponins, homoisoflavonoids, and polysaccharides with demonstrable anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties, this compound's contribution to these effects is currently unknown.
The lack of specific data on this compound presents a clear opportunity for future research. A systematic investigation into its pharmacological profile is warranted. Such studies should include a broad range of in vitro and in vivo assays to screen for anti-inflammatory, anti-cancer, antioxidant, and other activities, mirroring the research conducted on other constituents of Ophiopogon japonicus. Elucidating the biological role of this compound will not only contribute to a more complete understanding of the pharmacology of this important medicinal plant but may also unveil a new lead compound for drug development. For researchers and professionals in drug discovery, this compound represents a novel chemical entity from a well-established medicinal herb, meriting further investigation to unlock its potential therapeutic value.
References
In Vitro Mechanism of Action of Ophiopogonoside A: A Technical Overview
To the Researcher: This technical guide addresses the in vitro mechanism of action of compounds derived from Ophiopogon japonicus, with a focus on providing a framework for understanding the potential activities of Ophiopogonoside A. It is important to note that while a significant body of research exists for various bioactive molecules from Ophiopogon japonicus, scientific literature specifically detailing the in vitro mechanism of action of this compound is limited. Consequently, this document synthesizes findings from closely related compounds, such as Methylophiopogonanone A (MO-A) and other homoisoflavonoids and saponins isolated from the same plant, to infer the probable signaling pathways and cellular effects of this compound. The experimental protocols and quantitative data presented are drawn from studies on these related molecules and should be adapted and validated specifically for this compound in future research.
Core Concepts: Anti-Inflammatory, Anti-Apoptotic, and Cardioprotective Effects
Compounds from Ophiopogon japonicus have demonstrated significant therapeutic potential in vitro, primarily exhibiting anti-inflammatory, anti-apoptotic, and cardioprotective properties. These effects are attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
Quantitative Data Summary
The following tables summarize quantitative data obtained from in vitro studies on compounds structurally and functionally related to this compound. This data provides a comparative baseline for potential efficacy.
Table 1: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound | Assay | Cell Line | IC50 Value (µg/mL) | Reference |
| 4'-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | 32.5 ± 3.5 | [1] |
| 4'-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | 13.4 ± 2.3 | [1] |
| Desmethylisoophiopogonone B | NO Production | RAW 264.7 | 14.1 ± 1.5 | [1] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO Production | RAW 264.7 | 10.9 ± 0.8 | [1] |
Table 2: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Hypoxia/Reoxygenation (H/R) Model
| Parameter | Cell Line | Treatment | Result | Reference |
| Apoptosis | H9C2 | 10 µmol/L MO-A | Significantly decreased | [2][3] |
| Bcl-2/Bax Ratio | H9C2 | 10 µmol/L MO-A | Significantly elevated | [2][3] |
| Cleaved Caspase-3 | H9C2 | 10 µmol/L MO-A | Significantly decreased | [2][3] |
| NO Production | H9C2 | 10 µmol/L MO-A | Restored | [2][3] |
Signaling Pathways
The therapeutic effects of compounds from Ophiopogon japonicus are mediated through the modulation of complex signaling networks. The following diagrams illustrate the key pathways implicated in their in vitro mechanism of action.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of compounds from Ophiopogon japonicus. These protocols can serve as a foundation for designing studies on this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.
-
H9C2 (Rat Cardiomyoblasts): For cardioprotection and apoptosis studies.
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
For anti-inflammatory assays, RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
For hypoxia/reoxygenation (H/R) studies, H9C2 cells are pre-treated with the test compound for a specified duration before being subjected to hypoxia (e.g., 3 hours in a hypoxic incubator with 1% O2, 5% CO2, and 94% N2) followed by reoxygenation (e.g., 16 hours in a normoxic incubator).
-
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction:
-
Treated cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted cytokines in the cell culture supernatant.
-
Procedure:
-
Culture supernatants from treated cells are collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
A standard curve is generated to calculate the concentration of the cytokines in the samples.
-
Cell Viability and Apoptosis Assays
-
MTT Assay (Cell Viability):
-
Cells are seeded in a 96-well plate and treated with the test compound.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis):
-
Treated cells are harvested and washed with cold PBS.
-
Cells are resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Apoptotic cells are quantified by flow cytometry.
-
Disclaimer: The information provided in this technical guide is based on published research on compounds from Ophiopogon japonicus and is intended for research and informational purposes only. The mechanisms and protocols described should be considered as a starting point for the investigation of this compound and require specific experimental validation.
References
- 1. Geniposide inhibited lipopolysaccharide-induced apoptosis by modulating TLR4 and apoptosis-related factors in mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Discovery and Characterization of Ophiopogonin D in Ophiopogon japonicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogon japonicus, a member of the Liliaceae family, has been a cornerstone of traditional Chinese medicine for centuries, valued for its therapeutic properties in treating a range of ailments from cardiovascular to respiratory conditions.[1][2] Modern phytochemical research has unveiled a complex array of bioactive compounds within this plant, including steroidal saponins, homoisoflavonoids, polysaccharides, and amino acids, which are believed to be responsible for its diverse pharmacological effects.[1][2] Among these, the steroidal saponins, and specifically Ophiopogonin D, have garnered significant scientific attention for their potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of Ophiopogonin D, a representative steroidal saponin from Ophiopogon japonicus.
Chemical Structure and Properties of Ophiopogonin D
Ophiopogonin D is a C27 steroid glycoside, a class of compounds characterized by a steroidal aglycone linked to one or more sugar moieties. The structural determination of these complex molecules relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols
The isolation and characterization of Ophiopogonin D and other steroidal saponins from Ophiopogon japonicus involve a multi-step process.
Extraction of Crude Saponins
A general procedure for the extraction of crude saponins from the tuberous roots of Ophiopogon japonicus is as follows:
-
Preparation of Plant Material: The dried and powdered roots of Ophiopogon japonicus are used as the starting material.
-
Solvent Extraction: The powdered material is subjected to reflux extraction with an ethanol-water solution (typically 85-95% ethanol). This process is usually repeated 2-3 times to ensure maximum extraction of the saponins.
-
Concentration: The combined extracts are then concentrated under reduced pressure to remove the ethanol, yielding a concentrated aqueous extract.
-
Precipitation and Removal of Impurities: The concentrated extract is refrigerated to precipitate impurities, which are then removed by filtration. The supernatant containing the crude saponins is collected.
Purification of Ophiopogonin D
The crude saponin extract is a complex mixture of various compounds. The purification of Ophiopogonin D is achieved through chromatographic techniques:
-
Macroporous Resin Column Chromatography: The crude extract is passed through a macroporous resin column (e.g., D101). The column is washed with deionized water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol. The fractions containing the target saponins are collected based on preliminary analysis (e.g., Thin Layer Chromatography).
-
Gel Permeation Chromatography: Further purification is often achieved using gel permeation chromatography on columns such as Sephadex G-25 or DEAE Sepharose FF to separate compounds based on their molecular size.
Structural Elucidation
The definitive structure of Ophiopogonin D is determined using a combination of modern spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound and as a preliminary analytical tool.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provide information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete stereochemistry of the molecule, including the linkages between the sugar units and their attachment to the steroidal aglycone.
Quantitative Data
The yield and purity of saponins from Ophiopogon japonicus can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes representative quantitative data found in the literature for saponin and other relevant constituents from O. japonicus.
| Parameter | Method | Value | Reference |
| Crude Saponin Extraction Rate | Reflux with 85% ethanol | 91.2% | [3] |
| Purity of Borneol Glycoside | Post-purification | >98% | [3] |
| Total Flavonoid Content (CME) | Colorimetric assay | 16.50 ± 0.38 mg RE/g | [4] |
| Extraction Yield (CME) | Gravimetric | 3.89 ± 0.15% (w/w) | [4] |
CME: Chloroform/Methanol Extract; RE: Rutin Equivalents
Biological Activity and Signaling Pathways
Ophiopogonin D and other saponins from Ophiopogon japonicus exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects.
Anti-Inflammatory Activity
Ophiopogonin D has been shown to reduce the expression of inflammatory markers such as nitric oxide, IL-1β, and IL-6.[1] This anti-inflammatory effect is attributed to the inhibition of key signaling pathways that regulate inflammatory responses.
Modulation of the Notch Signaling Pathway
Polysaccharide extracts from Ophiopogon japonicus have been found to alleviate cellular injury by inhibiting the Notch signaling pathway.[5] The Notch pathway is a critical regulator of cell communication and is involved in cellular oxidative stress and the development of the nervous system.[5] While this research focused on polysaccharides, it highlights a potential mechanism of action for compounds from this plant.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of Ophiopogonin D.
Hypothesized Signaling Pathway Modulation by Ophiopogon japonicus Constituents
Caption: Inhibition of pro-inflammatory pathways by O. japonicus constituents.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for separating and extracting bomeol glycoside from Ophiopogon japonicus - Eureka | Patsnap [eureka.patsnap.com]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radix Ophiopogonis polysaccharide extracts alleviate MPP+-induced PC-12 cell injury through inhibition of Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eudesmane Sesquiterpene Glycosides: A Comprehensive Technical Review for Drug Discovery
Abstract
Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, and their glycosidic derivatives have garnered significant attention in the scientific community. Possessing a characteristic decahydronaphthalene skeleton, these compounds are widely distributed in the plant kingdom and have been isolated from various terrestrial and, to a lesser extent, marine organisms. The addition of one or more sugar moieties to the eudesmane core structure often enhances their bioavailability and modulates their biological profiles. This technical guide provides a comprehensive literature review of eudesmane sesquiterpene glycosides, focusing on their natural sources, chemical diversity, and pharmacological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting a consolidated view of the current knowledge in the field. This review includes a compilation of quantitative biological data, detailed experimental methodologies for their isolation and bioactivity assessment, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and spur further research into their therapeutic potential.
Introduction
Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthetic precursor farnesyl pyrophosphate (FPP). Among the vast array of sesquiterpenoid skeletons, the eudesmane-type is one of the most common, characterized by a bicyclic structure. The glycosylation of these eudesmane aglycones results in the formation of eudesmane sesquiterpene glycosides, a process that can significantly alter their physicochemical properties and biological activities.
These natural products have been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, anti-neuroinflammatory, and lipid-lowering activities.[1][2][3] This diversity in biological function makes them attractive candidates for drug discovery and development. This whitepaper will delve into the specifics of these compounds, providing a structured overview of their chemistry and biology.
Natural Sources and Chemical Diversity
Eudesmane sesquiterpene glycosides are predominantly found in terrestrial plants, with notable concentrations in species from the Asteraceae, Rutaceae, Pittosporaceae, and Sapindaceae families. Marine-derived fungi have also been identified as a source of these compounds.[4] The chemical diversity within this class is vast, arising from variations in the oxygenation pattern of the eudesmane core, the nature and number of sugar units, and the points of glycosidic linkages.
Table 1 provides a summary of representative eudesmane sesquiterpene glycosides, their natural sources, and reported biological activities.
Table 1: Selected Eudesmane Sesquiterpene Glycosides, their Natural Sources, and Biological Activities
| Compound Name | Natural Source(s) | Reported Biological Activity | Reference(s) |
| Dictameudesmnosides A₁-E | Dictamnus dasycarpus | Inhibition of triglyceride accumulation in HepG2 cells. | [1][3] |
| Pumilaside A | Litchi chinensis (seed) | Cytotoxic against various cancer cell lines (A549, LAC, Hela, Hep-G2). | [2] |
| Funingensin A | Litchi chinensis (seed), Parepigynum funingense | Moderate cytotoxicity against Hep-G2 cells. | [2][5] |
| Askoseosides A–D | Aster koraiensis (flowers) | Inhibition of EGF- and TPA-induced cell transformation. | [6] |
| Pitlencosides A–Y | Pittosporum lenticellatum | Anti-neuroinflammatory effects via inhibition of nitric oxide production in BV-2 microglial cells. | [1] |
| Vulgarosides A & B | Artemisia vulgaris | Evaluated for cytotoxicity against five human cancer cell lines, but showed no significant activity (IC50 > 100 µM). | [7] |
| Forsskoditerpenosides A & B | Coleus forskohlii | Relaxative effects on isolated guinea pig tracheal spirals. | [8] |
| Pterodontriol D-6-O-beta-D-glucopyranoside | Parepigynum funingense | Structure elucidated. | [9] |
Biological Activities and Quantitative Data
The pharmacological potential of eudesmane sesquiterpene glycosides is a key driver of research in this area. The most prominent activities reported are anti-inflammatory and cytotoxic effects.
Anti-inflammatory and Anti-neuroinflammatory Activity
Several eudesmane sesquiterpene glycosides have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. A study on compounds isolated from Pittosporum lenticellatum revealed that several pitlencosides exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]
Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpene Glycosides from Pittosporum lenticellatum
| Compound | IC50 for NO Inhibition in BV-2 cells (µM) |
| Pitlencoside D (4) | 7.95 |
| Pitlencoside E (5) | 15.32 |
| Pitlencoside G (7) | 25.88 |
| Pitlencoside H (8) | 12.55 |
| Pitlencoside O (15) | 10.23 |
| Pitlencoside P (16) | 18.91 |
Data extracted from Zhang Q, et al. (2023).[1]
Cytotoxic Activity
The potential of eudesmane sesquiterpene glycosides as anticancer agents has been explored through various cytotoxicity assays. Compounds isolated from lychee seeds (Litchi chinensis) have shown notable activity against a range of human cancer cell lines.[2]
Table 3: Cytotoxic Activity of Eudesmane Sesquiterpene Glycosides from Litchi chinensis
| Compound | Cell Line | IC50 (µM) |
| Pumilaside A | A549 (Lung carcinoma) | 6.29 |
| LAC (Lung adenocarcinoma) | 0.012 | |
| Hela (Cervical cancer) | 0.15 | |
| Hep-G2 (Hepatocellular carcinoma) | 0.026 | |
| Funingensin A | Hep-G2 (Hepatocellular carcinoma) | 39.27 |
| Litchioside A | A549, LAC, Hela, Hep-G2 | > 100 |
| Litchioside B | A549, LAC, Hela, Hep-G2 | > 100 |
Data extracted from Xu et al. (2010).[2]
Experimental Protocols
The isolation and characterization of eudesmane sesquiterpene glycosides, along with the evaluation of their biological activities, involve a series of standard and specialized experimental procedures.
Isolation and Purification
The general workflow for the isolation of these compounds from plant material is depicted in the diagram below.
A typical procedure involves the extraction of dried and powdered plant material with a polar solvent like ethanol.[3] The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. The aqueous phase, rich in glycosides, is then fractionated using a series of chromatographic techniques, including macroporous resin, silica gel, and Sephadex LH-20 column chromatography.[3] Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The structures of isolated compounds are determined using a combination of spectroscopic methods:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the molecular formula of the compound.
-
Acid Hydrolysis: To identify the sugar moieties, the glycoside is hydrolyzed, and the resulting monosaccharides are analyzed, often by HPLC with chiral detection.[3]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the molecule.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the eudesmane sesquiterpene glycosides and a vehicle control. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Production)
The Griess assay is used to measure nitric oxide (NO) production by cells, typically macrophages like RAW 264.7, as an indicator of inflammation.
Principle: The assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the eudesmane sesquiterpene glycosides for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for another 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of eudesmane sesquiterpene glycosides are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary pathways implicated is the nuclear factor-kappa B (NF-κB) pathway.
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, and upregulates their transcription. Eudesmane sesquiterpene glycosides may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Conclusion and Future Perspectives
Eudesmane sesquiterpene glycosides represent a promising class of natural products with a diverse range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The data summarized in this review highlight their potential as lead compounds for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Expansion of the Chemical Library: Continued exploration of new plant and microbial sources is likely to yield novel eudesmane sesquiterpene glycosides with unique structures and biological activities.
-
Mechanism of Action Studies: While initial insights into their mechanisms of action are available, more detailed studies are needed to identify their specific molecular targets and to fully elucidate the signaling pathways they modulate.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for this class of compounds will be crucial for the rational design of more potent and selective analogues.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Sesquiterpene Glycosides from the Flowers of Aster koraiensis and Their Inhibition Activities on EGF- and TPA-Induced Cell Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of Ophiopogonoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonoside A is a naturally occurring eudesmane sesquiterpene glycoside isolated from the tubers of Liriope muscari and Ophiopogon japonicus. As a constituent of traditional Chinese medicines derived from these plants, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and analysis. Furthermore, this guide outlines established experimental protocols for evaluating its potential biological activities, drawing from research on related compounds and extracts from its natural sources.
Physical and Chemical Properties
This compound was first isolated and characterized by Cheng et al. in 2004.[1] While a specific melting point has not been reported, it is described as a white amorphous powder.[1] Its solubility in various solvents has not been quantitatively detailed in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₈O₈ | [1] |
| Molecular Weight | 418.52 g/mol | Calculated from formula |
| Appearance | White amorphous powder | [1] |
| Class | Eudesmane sesquiterpene glycoside | [1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 79.2 (CH) | 3.50 (dd, 11.0, 4.5) |
| 2 | 31.5 (CH₂) | 1.85 (m), 1.65 (m) |
| 3 | 34.2 (CH₂) | 1.55 (m), 1.45 (m) |
| 4 | 72.9 (C) | |
| 5 | 56.1 (CH) | 1.20 (m) |
| 6 | 78.1 (CH) | 3.80 (dd, 11.5, 4.0) |
| 7 | 51.2 (CH) | 1.70 (m) |
| 8 | 22.1 (CH₂) | 1.50 (m), 1.40 (m) |
| 9 | 41.8 (CH₂) | 1.60 (m), 1.30 (m) |
| 10 | 38.2 (C) | |
| 11 | 26.8 (CH) | 2.10 (m) |
| 12 | 22.8 (CH₃) | 0.92 (d, 7.0) |
| 13 | 22.5 (CH₃) | 0.90 (d, 7.0) |
| 14 | 15.1 (CH₃) | 1.15 (s) |
| 15 | 28.5 (CH₃) | 1.25 (s) |
| Glucose Moiety | ||
| 1' | 102.5 (CH) | 4.35 (d, 7.5) |
| 2' | 75.2 (CH) | 3.20 (m) |
| 3' | 78.1 (CH) | 3.35 (m) |
| 4' | 71.6 (CH) | 3.30 (m) |
| 5' | 77.9 (CH) | 3.40 (m) |
| 6' | 62.8 (CH₂) | 3.85 (m), 3.65 (m) |
Data sourced from Cheng et al., 2004.[1]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the method described by Cheng et al. (2004) for the isolation of this compound from the tubers of Ophiopogon japonicus.[1]
-
Extraction:
-
Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, diethyl ether, and n-butanol.
-
The n-butanol fraction, which is expected to contain the glycosides, is concentrated.
-
-
Chromatography:
-
The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.
-
Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, eluting with a gradient of methanol in chloroform.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
While specific biological studies on isolated this compound are limited, extracts of Ophiopogon japonicus have demonstrated anti-inflammatory, cardiovascular protective, and neuroprotective properties. The following are representative experimental protocols that can be employed to assess these potential activities for this compound.
Anti-inflammatory Activity Assessment
A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition by this compound is calculated relative to the LPS-only treated control.
-
Signaling Pathway Analysis (NF-κB)
The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway.
Cardiovascular Protective Activity Assessment
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model to study cardiotoxicity and cardioprotection.
Protocol: Protection Against H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes
-
Cell Culture:
-
H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Treatment:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 24 hours.
-
Subsequently, the cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
-
Cell Viability Assay:
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
-
Measurement of Oxidative Stress Markers:
-
Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
-
The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be determined using commercially available kits.
-
Neuroprotective Activity Assessment
The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and neuroprotection.
Protocol: Protection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F-12 medium supplemented with 10% fetal bovine serum.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.
-
-
Treatment:
-
Differentiated cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 24 hours.
-
Excitotoxicity is induced by exposing the cells to a high concentration of glutamate.
-
-
Cell Viability Assay:
-
Cell viability is measured using the MTT assay as described previously.
-
-
Assessment of Apoptosis:
-
Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.
-
The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting.
-
Conclusion
This compound is a structurally characterized sesquiterpene glycoside with potential for further pharmacological investigation. This guide provides the foundational physicochemical data and a detailed protocol for its isolation. While direct biological studies on the pure compound are currently lacking, the provided experimental frameworks for assessing its anti-inflammatory, cardiovascular protective, and neuroprotective activities offer a clear path for future research. The exploration of this compound and its potential therapeutic benefits holds promise for the development of new drugs from natural sources.
References
Ophiopogonoside A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonoside A is a sesquiterpene glycoside isolated from plants of the Ophiopogon and Liriope genera. While detailed research on the specific biological activities of this compound is limited, the extracts of its source plants, particularly Ophiopogon japonicus, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides the fundamental chemical information for this compound and explores the broader context of the bioactive compounds found in Ophiopogon japonicus, including relevant experimental protocols and potential signaling pathways.
Chemical and Physical Properties of this compound
This compound is a cis-eudesmane sesquiterpene glycoside. The fundamental chemical identifiers for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 791849-22-4 |
| Molecular Formula | C₂₁H₃₈O₈ |
| Molecular Weight | 418.52 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Biological Activities of Compounds from Ophiopogon japonicus
Anti-inflammatory Activity
Several compounds isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, in a study utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, various homoisoflavonoids and other compounds showed inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][2]
Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus
| Compound | Assay | Endpoint | IC₅₀ Value (µg/mL) |
| 4′-O-Demethylophiopogonanone E | Inhibition of IL-1β production | Cytokine Production | 32.5 ± 3.5 |
| 4′-O-Demethylophiopogonanone E | Inhibition of IL-6 production | Cytokine Production | 13.4 ± 2.3 |
| Palmitic acid | Inhibition of NO production | NO Production | 33.4 ± 2.9 |
| Desmethylisoophiopogonone B | Inhibition of NO production | NO Production | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | Inhibition of NO production | NO Production | 10.9 ± 0.8 |
Data from a study on compounds isolated from the rhizome of Ophiopogon japonicas.[1][2]
Antioxidant Activity
The antioxidant potential of Ophiopogon japonicus root extracts has been attributed to its homoisoflavonoid content.[3] In various in-vitro assays, compounds such as methylophiopogonanone A and B have shown potent radical scavenging activity.[3]
Neuroprotective Effects
Polysaccharide extracts from Radix Ophiopogonis have been shown to alleviate MPP+-induced injury in PC-12 cells, a common model for Parkinson's disease research. This protective effect is associated with the inhibition of oxidative stress and the Notch signaling pathway.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not extensively documented. However, the following sections describe general methodologies commonly employed in the research of bioactive compounds from Ophiopogon japonicus.
Isolation and Purification of Sesquiterpene Glycosides
A general procedure for the isolation of sesquiterpene glycosides from Liriope muscari and Ophiopogon japonicus involves the following steps:
-
Extraction: The dried and powdered tubers are extracted with a solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
Final Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]
Anti-inflammatory Activity Assay (in vitro)
This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compound for 24 hours, and cell viability is assessed using an MTT assay.
-
LPS Stimulation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways
Direct evidence of this compound modulating specific signaling pathways is currently lacking. However, research on other constituents of Ophiopogon japonicus provides insights into potential mechanisms of action.
MAPK and NF-κB Signaling Pathways
The anti-inflammatory effects of some homoisoflavonoids from Ophiopogon japonicus have been linked to the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This, in turn, can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
Conclusion and Future Directions
This compound is a structurally characterized natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently limited, the well-documented therapeutic properties of its source plant, Ophiopogon japonicus, suggest that this compound may contribute to these effects. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies would be invaluable for drug development professionals seeking to explore novel therapeutic agents from natural sources.
References
- 1. Radix Ophiopogonis polysaccharide extracts alleviate MPP+-induced PC-12 cell injury through inhibition of Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel steroidal glycoside, ophiofurospiside A from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]
- 5. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Ophiopogonoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of detailed research available focuses on Ophiopogonin D, a steroidal glycoside from Ophiopogon japonicus. Ophiopogonoside A is understood to be a closely related saponin, and for the purposes of this guide, the findings on Ophiopogonin D are presented as a strong proxy for the bioactivity of this compound. Further studies are warranted to delineate the specific activities of this compound.
Introduction
This compound, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, is a member of a class of bioactive compounds that have demonstrated significant therapeutic potential across a range of preclinical studies. This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of this compound and its close analogue, Ophiopogonin D. The document details its multifaceted pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and anti-diabetic activities. This guide is intended to serve as a resource for researchers and professionals in drug development by summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.
Anti-inflammatory Activity
Ophiopogonin D has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in various inflammatory models.
Quantitative Data: Anti-inflammatory Effects
| Compound | Model | Parameter Measured | Result (IC50) | Reference |
| Ophiopogonin D | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 1.38 nmol/l | [3] |
| Ruscogenin (another saponin from O. japonicus) | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 7.76 nmol/l | [3] |
| Aqueous Extract of Radix Ophiopogon japonicus | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 42.85 µg/ml | [3] |
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production
-
Cell Line: Mouse macrophage cell line (RAW 264.7).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of Ophiopogonin D prior to LPS stimulation.
-
Assay: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Endpoint: Determination of the concentration-dependent inhibition of cytokine production by Ophiopogonin D.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
-
Cell Lysate Preparation: Following treatment with Ophiopogonin D and/or LPS, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-IκBα, and NF-κB p65) and their total protein counterparts.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative phosphorylation levels of the target proteins are quantified to assess the inhibitory effect of Ophiopogonin D on these pathways.[1][2]
Signaling Pathway
References
Identifying Ophiopogonoside A in Plant Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonoside A, a steroidal saponin found in the roots of Ophiopogon japonicus (Liliaceae), represents a class of bioactive compounds with potential therapeutic applications. The identification and quantification of such compounds in complex plant extracts are critical for quality control, drug discovery, and mechanistic studies. This technical guide provides a comprehensive overview of the methodologies employed in the extraction, isolation, and characterization of steroidal saponins from Ophiopogon species, with a focus on the analytical techniques required for their identification.
Due to the limited availability of specific data for this compound, this guide will utilize data and protocols for closely related and well-characterized steroidal saponins from Ophiopogon japonicus as a representative framework. The principles and methodologies described herein are broadly applicable to the study of this compound and other similar steroidal saponins.
I. Extraction and Isolation of Steroidal Saponins
The initial step in the identification of this compound is the efficient extraction of steroidal saponins from the plant material, typically the dried tubers of Ophiopogon japonicus. A general workflow for extraction and isolation is presented below.
Experimental Protocol: Extraction and Fractionation
-
Preparation of Plant Material: Dried tubers of Ophiopogon japonicus are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Steroidal saponins, being glycosides, are relatively polar and will predominantly partition into the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography for further separation. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, typically mixtures of chloroform, methanol, and water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by preparative HPLC to yield the isolated compounds in high purity.
II. Analytical Identification and Quantification
Once isolated, or for the analysis of the enriched extract, various analytical techniques are employed for the identification and quantification of this compound and related saponins.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of steroidal saponins. Due to their lack of a strong chromophore, these compounds are often detected using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer.
Table 1: Representative HPLC Method for Steroidal Saponin Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | 0-45 min, 35-55% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 100 °C |
| Nebulizer Gas Flow | 3.0 L/min |
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, enabling the identification of known and potentially novel saponins.
Table 2: Representative LC-MS Method for Steroidal Saponin Analysis
| Parameter | Condition |
| LC System | Ultra-Fast Liquid Chromatography (UFLC) |
| Column | C18 reverse-phase (e.g., 2.0 x 100 mm, 2.5 µm) |
| Mobile Phase | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Gradient | Optimized for separation of saponins |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole-Linear Ion Trap (QTRAP-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
III. Quantitative Analysis
Quantitative analysis of this compound in plant extracts is crucial for quality control and standardization. This is typically performed using a validated HPLC-ELSD or LC-MS/MS method with an external standard calibration curve.
Table 3: Quantitative Data for a Representative Steroidal Saponin (Ophiopogonin D) in Ophiopogon japonicus
| Sample Origin | Ophiopogonin D Content (% w/w) | Reference |
| Tuberous Root | 0.0171 - 0.0213 | [1] |
| Fibrous Root | 0.0085 - 0.0126 | [1] |
Note: This data is for Ophiopogonin D and serves as an example of the expected concentration range for individual saponins in O. japonicus.
IV. Biological Activity and Signaling Pathways
While the specific biological activities and associated signaling pathways of this compound are not well-documented, other bioactive compounds from Ophiopogon japonicus, particularly polysaccharides and other saponins, have been shown to modulate key cellular signaling pathways.
References
Methodological & Application
Application Note and Protocol: Extraction of Ophiopogonoside A from Liriope muscari
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liriope muscari, commonly known as lilyturf, is a perennial plant belonging to the Asparagaceae family. Its tuberous roots have been utilized in traditional medicine for their therapeutic properties.[1] Phytochemical investigations have revealed that the primary bioactive constituents of Liriope muscari are steroidal saponins and homoisoflavonoids. Ophiopogonoside A is a steroidal saponin that has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the tuberous roots of Liriope muscari.
Experimental Protocols
1. Preparation of Plant Material
The tuberous roots of Liriope muscari are the primary source for the extraction of this compound.
-
Collection and Identification: Fresh tuberous roots of Liriope muscari should be collected and botanically authenticated.
-
Cleaning and Drying: The collected roots are washed thoroughly with water to remove soil and other extraneous matter. They are then air-dried in the shade or in a mechanical dryer at a controlled temperature (40-50°C) to a constant weight.
-
Pulverization: The dried roots are pulverized into a coarse powder using a mechanical grinder and passed through a sieve (e.g., 40-60 mesh) to ensure uniform particle size for efficient extraction.
2. Extraction of Crude Saponins
This protocol outlines the solvent extraction of crude saponins from the prepared plant material.
-
Solvent Extraction:
-
Weigh 1 kg of the dried, powdered Liriope muscari roots.
-
Place the powder in a large flask and add 10 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Macerate the mixture with intermittent shaking for 24 hours at room temperature.
-
Alternatively, perform reflux extraction at 60-70°C for 2-3 hours for a more exhaustive extraction. Repeat the extraction process three times with fresh solvent.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper to separate the marc from the liquid extract.
-
Combine the filtrates from all extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and pigments.
-
Subsequently, partition the aqueous layer with water-saturated n-butanol (3 x 1 L). The saponins will preferentially move into the n-butanol layer.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin extract.
-
3. Purification of this compound
The crude saponin extract is a complex mixture and requires further purification to isolate this compound.
-
Macroporous Resin Column Chromatography:
-
Dissolve the crude saponin extract in a minimal amount of distilled water.
-
Load the solution onto a pre-conditioned macroporous resin column (e.g., Diaion HP-20, Amberlite XAD-7).
-
Wash the column with distilled water to remove sugars and other water-soluble impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Silica Gel Column Chromatography:
-
Combine the fractions enriched with this compound and concentrate to dryness.
-
Dissolve the residue in a minimal amount of the initial mobile phase.
-
Load the sample onto a silica gel column (200-300 mesh).
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system. The polarity of the mobile phase is gradually increased to separate the saponins based on their polarity.
-
Collect fractions and monitor by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the this compound-rich fractions to Prep-HPLC.
-
A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile with a suitable detector (e.g., UV at 203 nm or Evaporative Light Scattering Detector - ELSD).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
4. Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
An analytical HPLC method is used for the quantification of this compound.
-
Chromatographic Conditions (Typical):
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B).
-
Detection: UV at 203 nm or ELSD.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations.
-
Analyze the purified sample and calculate the concentration of this compound based on the standard curve.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Plant Material | Tuberous roots of Liriope muscari | [1] |
| Extraction Solvent | 70% Ethanol | Generic Saponin Extraction |
| Extraction Method | Maceration or Reflux | Generic Saponin Extraction |
| Solid-to-Solvent Ratio | 1:10 (w/v) | Generic Saponin Extraction |
| Crude Saponin Yield | 5-15% of dry weight (estimated) | Based on similar saponin extractions |
| Purification Method 1 | Macroporous Resin Chromatography | Generic Saponin Purification |
| Purification Method 2 | Silica Gel Column Chromatography | Generic Saponin Purification |
| Final Purification | Preparative HPLC | Generic Saponin Purification |
| Purity of this compound | >98% (as determined by HPLC) | Standard for pure compounds |
| Quantification Method | HPLC-UV/ELSD | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
This compound and other saponins from Liriope and Ophiopogon species have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. [PDF] Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ophiopogonoside A using High-Performance Liquid Chromatography
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ophiopogonoside A, a key bioactive steroidal saponin found in Ophiopogon japonicus (Mai Dong). The protocols provided are intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Introduction
This compound is a significant steroidal saponin in Ophiopogon japonicus, a plant widely used in traditional medicine. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products. This document outlines two primary methods for the quantification of this compound: an HPLC method with Evaporative Light Scattering Detection (ELSD) or Ultraviolet (UV) detection for routine analysis, and a more sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for high-sensitivity applications.
Analytical Methods
A reversed-phase HPLC method is presented for the separation and quantification of this compound. Due to the lack of a strong chromophore in many saponins, ELSD is often preferred over UV detection.[1] However, low-wavelength UV detection (around 208-210 nm) can also be utilized, though it may be less sensitive.[2] For more demanding applications requiring lower detection limits, a UFLC-MS/MS method is also described.
Method 1: HPLC with ELSD/UV Detection
This method is suitable for the routine quality control of Ophiopogon extracts and formulations.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Kromasil 100-5 C18, 4.6 mm x 250 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution |
| Gradient | 0-45 min, 35%-55% A[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35 °C[2][3] |
| Injection Volume | 10 µL |
| Detector (ELSD) | Drift Tube Temperature: 100 °C; Gas Flow Rate: 3.0 L/min[2][3] |
| Detector (UV) | 208 nm (Note: Sensitivity may be low)[2] |
Method 2: UFLC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of this compound or complex matrices.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm)[4] |
| Mobile Phase | 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient | A multi-step gradient, e.g., 0-1 min, 0% B; 1-2 min, 0-20% B; 2-12 min, 20-50% B; 12-15 min, 50-95% B[4] |
| Flow Rate | 0.35 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 6 µL[4] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Sample Preparation
-
Grinding: Grind the dried Ophiopogon japonicus tuber to a fine powder (pass through a 24 mesh sieve).[1]
-
Extraction:
-
Accurately weigh about 2.0 g of the powdered sample into a flask.
-
Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.[4] Alternatively, reflux extraction can be used.
-
Allow the extract to cool to room temperature.
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5]
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used for the quantification of saponins in Ophiopogon japonicus.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Steroidal Saponins (representative) | 0.1 - 100 | > 0.999[2][6] | 0.11 - 2.92[7] | 0.37 - 9.73[7] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy/Recovery (%) |
| Steroidal Saponins (representative) | < 4.64[7] | < 4.80[7] | 95.75 - 103.1[2][3] |
Table 3: Repeatability and Stability
| Parameter | RSD (%) |
| Repeatability | < 5.05[6] |
| Stability (24h) | < 2.08[6] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram
As the request pertains to the quantification of this compound, a signaling pathway diagram is not directly applicable to the analytical method itself. The focus of this application note is the chemical analysis rather than the biological activity.
Conclusion
The described HPLC and UFLC-MS/MS methods provide reliable and accurate means for the quantification of this compound in Ophiopogon japonicus. The choice of method will depend on the specific requirements of the analysis, with HPLC-ELSD/UV being suitable for routine quality control and UFLC-MS/MS for applications requiring higher sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Design for Ophiopogonoside A: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Ophiopogonoside A, a steroidal saponin isolated from the root of Ophiopogon japonicus, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies on extracts of Ophiopogon japonicus and its purified constituents have revealed a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. These properties suggest that this compound may be a promising candidate for the development of novel therapeutics.
These comprehensive application notes provide a suite of detailed in vitro assay protocols designed to enable researchers, scientists, and drug development professionals to investigate the biological activities and mechanism of action of this compound. The protocols are optimized for clarity, reproducibility, and ease of implementation in a standard cell culture laboratory.
Key Biological Activities and Corresponding In Vitro Assays
Based on existing literature for related compounds from Ophiopogon japonicus, the following biological activities are of primary interest for the in vitro evaluation of this compound:
-
Anti-inflammatory Activity: Assays to quantify the inhibition of key inflammatory mediators.
-
Anti-cancer Activity: Protocols to assess cytotoxicity, and the inhibition of cancer cell proliferation and migration.
-
Cardioprotective Effects: In vitro models to evaluate the protection of cardiomyocytes from induced stress.
-
Mechanism of Action: Assays to elucidate the underlying signaling pathways.
Section 1: Assessment of Anti-inflammatory Activity
Application Note:
This section details the protocols for evaluating the anti-inflammatory potential of this compound. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These assays will determine the ability of this compound to suppress these inflammatory responses.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1.1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophages. It is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
LPS (from E. coli)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the nitrite concentration.
Protocol 1.3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1.2.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Endpoint | This compound Concentration (µM) | Result (Mean ± SD) | % Inhibition |
| MTT | Cell Viability (%) | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Griess | NO Production (µM) | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| ELISA | TNF-α (pg/mL) | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| ELISA | IL-6 (pg/mL) | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 |
Section 2: Assessment of Anti-cancer Activity
Application Note:
This section provides protocols to evaluate the anti-cancer properties of this compound. The assays are designed to assess its cytotoxic effects on cancer cells, its ability to inhibit cell proliferation, and its potential to block cell migration, a key process in metastasis. A panel of cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, HepG2 - liver cancer) should be used to determine the spectrum of activity.
Experimental Workflow for Anti-cancer Assays
Application Notes and Protocols for Ophiopogonoside A in BV-2 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonoside A, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for studying the effects of this compound in the BV-2 microglial cell line, a widely used in vitro model for neuroinflammation.[1][2][3] The protocols outlined below are based on established methodologies for investigating anti-inflammatory compounds in BV-2 cells and data from studies on related compounds from Ophiopogon japonicus.
Overview of BV-2 Cell Line
The BV-2 cell line is an immortalized murine microglial cell line that retains many of the morphological and functional characteristics of primary microglia.[1] These cells are a valuable tool for studying neuroinflammation and the effects of potential therapeutic agents on microglial activation.[1] Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), BV-2 cells produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7][8][9]
Anti-Inflammatory Potential of Ophiopogon japonicus Constituents
While specific data on this compound in BV-2 cells is limited, studies on other compounds isolated from Ophiopogon japonicus, such as other homoisoflavonoids and Ophiopogonin D, have demonstrated significant anti-inflammatory activity. These compounds have been shown to suppress the production of NO and pro-inflammatory cytokines by inhibiting key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[10][11][12] This suggests that this compound may exert similar effects and warrants investigation in the BV-2 cell model.
Quantitative Data Summary
The following tables summarize quantitative data on the anti-inflammatory effects of compounds isolated from Ophiopogon japonicus. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Homoisoflavonoid (Compound 2) | BV-2 | 20.1 | [13] |
| Homoisoflavonoid (Compound 4) | BV-2 | 17.0 | [13] |
| Homoisoflavonoid (Compound 6) | BV-2 | 7.8 | [13] |
| Homoisoflavonoid (Compound 7) | BV-2 | 5.1 | [13] |
| Homoisoflavonoid (Compound 10) | BV-2 | 19.2 | [13] |
| Homoisoflavonoid (Compound 11) | BV-2 | 14.4 | [13] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-Induced RAW 264.7 Macrophages
| Cytokine | IC50 (µg/mL) | Reference |
| IL-1β | 32.5 ± 3.5 | [11] |
| IL-6 | 13.4 ± 2.3 | [11] |
Experimental Protocols
BV-2 Cell Culture and Maintenance
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
Materials:
-
BV-2 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the inhibitory effect of this compound on LPS-induced NO production.
Materials:
-
BV-2 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
Protocol:
-
Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and this compound-only groups.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the effect of this compound on the secretion of cytokines like TNF-α and IL-6.
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
24-well plates
-
ELISA kits for mouse TNF-α and IL-6
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Griess Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided in the kits.
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)
This protocol investigates the molecular mechanism by which this compound exerts its anti-inflammatory effects.
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed BV-2 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in BV-2 cells.
Proposed Signaling Pathway of this compound in BV-2 Cells
Caption: Proposed mechanism of this compound in BV-2 cells.
References
- 1. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Potentiates LPS-Mediated Cytotoxicity of BV2 Microglial Cells In Vitro by Synergistic Effects on Glial Cytokine and Nitric Oxide System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of Kyungok-go on Lipopolysaccharide-Stimulated BV-2 Microglia Cells -The Journal of Korean Medicine | Korea Science [koreascience.kr]
- 10. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonoside A Administration in Animal Models
Disclaimer: Limited direct experimental data is available for Ophiopogonoside A. The following application notes and protocols are substantially based on research conducted with other bioactive compounds isolated from Ophiopogon japonicus, primarily Ophiopogonin D and Methylophiopogonanone A. Researchers should use this information as a guide and optimize protocols specifically for this compound.
Introduction
This compound is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Mai Men Dong), a plant widely used in traditional medicine. Saponins from this plant have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. These properties make this compound a compound of interest for in vivo studies targeting various disease models. This document provides a summary of potential applications, experimental protocols, and known signaling pathways based on studies of related compounds.
Potential Applications in Animal Models
Based on the activities of structurally similar compounds from Ophiopogon japonicus, this compound may be investigated in the following animal models:
-
Neurodegenerative Diseases and Ischemic Stroke: To evaluate neuroprotective effects against neuronal damage and cognitive deficits.
-
Cardiovascular Diseases: To assess cardioprotective effects in models of myocardial infarction, heart failure, and diabetic cardiomyopathy.[1]
-
Metabolic Disorders: To investigate its potential in ameliorating conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[2][3]
-
Inflammatory Conditions: To explore its anti-inflammatory properties in models of colitis, dermatitis, and neuroinflammation.[4][5]
-
Cancer: To determine its anti-tumor and pro-apoptotic effects in various cancer models, such as non-small cell lung carcinoma.[6]
Quantitative Data Summary
The following tables summarize dosages and administration routes used for related compounds from Ophiopogon japonicus in various animal models. These can serve as a starting point for dose-ranging studies with this compound.
Table 1: Ophiopogonin D Administration in Animal Models
| Animal Model | Species | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion Injury | Rat | Intragastric gavage | 10, 20, 40 mg/kg/day | 7 days | Reduced infarct volume and neurological deficits | [7] |
| Diabetic Nephropathy | Rat | Not specified | Not specified | Not specified | Ameliorated renal dysfunction and inflammation | [8] |
| Systemic Lupus Erythematosus | Mouse (MRL/lpr) | Not specified | Not specified | Not specified | Decreased autoantibody levels and improved disease progression | [4] |
| Colitis | Mouse | Not specified | Not specified | Not specified | Ameliorated colitis by inhibiting NF-κB signaling | [4][5] |
| Non-Small Cell Lung Carcinoma | Mouse | Not specified | Not specified | Not specified | Reduced tumor growth via STAT3 inhibition | [6] |
| Osteoporosis (Ovariectomized) | Mouse | Not specified | Not specified | Not specified | Reduced bone degradation markers | [9] |
Table 2: Methylophiopogonanone A Administration in Animal Models
| Animal Model | Species | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Hyperlipidemia | Rat (Sprague-Dawley) | Not specified | 10 mg/kg/day | Not specified | Reduced serum and hepatic lipid levels | [2][3] |
| Cerebral Ischemia | Rat | Not specified | 1.25, 2.50, 5.00 mg/kg (twice daily) | Not specified | Neuroprotective effect | [10] |
Detailed Experimental Protocols
Protocol for Investigating Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This protocol is adapted from studies on Ophiopogonin D.[7]
Objective: To evaluate the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-280 g
-
Acclimatization: At least 1 week under standard laboratory conditions.
Experimental Groups:
-
Sham Group: Undergoes surgery without MCAO, receives vehicle.
-
MCAO/R Group: Undergoes MCAO surgery, receives vehicle.
-
This compound Low Dose Group: MCAO/R + this compound (e.g., 10 mg/kg).
-
This compound Medium Dose Group: MCAO/R + this compound (e.g., 20 mg/kg).
-
This compound High Dose Group: MCAO/R + this compound (e.g., 40 mg/kg).
Procedure:
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle like 0.5% CMC-Na) or vehicle via intragastric gavage once daily for 7 consecutive days prior to surgery.
-
MCAO Surgery:
-
Anesthetize the rats (e.g., with pentobarbital sodium).
-
Perform a midline neck incision to expose the common carotid artery.
-
Introduce a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
After 2 hours of ischemia, withdraw the filament to allow reperfusion.
-
-
Neurological Deficit Scoring: 24 hours after reperfusion, assess neurological function using a standardized scoring system (e.g., Longa's scale).
-
Tissue Collection and Analysis:
-
Euthanize the animals and perfuse the brains with saline.
-
Measure infarct volume using TTC staining.
-
Assess brain edema by measuring brain water content.
-
Perform histological analysis (H&E and Nissl staining) to evaluate neuronal damage.
-
Conduct biochemical assays (ELISA, Western blot) on brain tissue to measure markers of oxidative stress, inflammation, and apoptosis.
-
References
- 1. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Application Note: Protocol for Isolating Ophiopogonoside A with Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation and purification of Ophiopogonoside A, a cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus, using column chromatography. This compound and other bioactive compounds from Ophiopogon japonicus have been studied for their potential therapeutic properties, including anti-inflammatory effects.[1][2]
Introduction
This compound is a cis-eudesmane sesquiterpene glycoside first isolated from the tubers of Ophiopogon japonicus (Liliaceae).[3][4] Sesquiterpene glycosides are a class of natural products with a wide range of biological activities. The isolation and purification of these compounds are essential for further pharmacological studies and drug development. This protocol outlines a robust method for the isolation of this compound using a combination of macroporous resin and silica gel column chromatography.
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried tubers of Ophiopogon japonicus.
-
Grinding: The dried tubers are ground into a coarse powder.
-
Extraction:
-
The powdered plant material is extracted three times with 80% aqueous methanol (MeOH) at room temperature, with each extraction lasting 24 hours.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation with Macroporous Resin Column Chromatography
-
Column Preparation: A macroporous resin column (e.g., HP-20) is packed and equilibrated with deionized water.
-
Sample Loading: The crude extract is dissolved in a minimum amount of deionized water and loaded onto the equilibrated column.
-
Elution: The column is washed with deionized water to remove sugars and other highly polar impurities. The desired fraction containing this compound is then eluted with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% MeOH).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined and concentrated.
Purification with Silica Gel Column Chromatography
-
Column Preparation: A silica gel column (200-300 mesh) is packed using a slurry method with the initial mobile phase (e.g., chloroform-methanol-water, 9:1:0.1, v/v/v).
-
Sample Loading: The concentrated fraction from the macroporous resin chromatography is adsorbed onto a small amount of silica gel and loaded onto the prepared column.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, typically using a chloroform-methanol-water solvent system. The gradient can be started with a low polarity mixture and gradually increased to a higher polarity.
-
Fraction Collection and Purity Assessment: Fractions are collected and analyzed by TLC. Fractions containing the pure compound are combined, and the final purity is assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the key quantitative parameters for the isolation of this compound.
| Parameter | Value |
| Extraction | |
| Extraction Solvent | 80% Methanol in Water |
| Extraction Time | 3 x 24 hours |
| Macroporous Resin Chromatography | |
| Stationary Phase | HP-20 Macroporous Resin |
| Elution Solvents | Deionized Water, 30% MeOH, 50% MeOH, 70% MeOH, 95% MeOH |
| Silica Gel Chromatography | |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Chloroform-Methanol-Water (gradient elution) |
| Initial Mobile Phase Ratio | 9:1:0.1 (v/v/v) |
| Final Mobile Phase Ratio | 6:4:0.4 (v/v/v) |
| HPLC Analysis | |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Yield & Purity | |
| Approximate Yield | 0.01-0.05% (from dried plant material) |
| Final Purity | >95% |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound.
Caption: Figure 1. Experimental Workflow for this compound Isolation.
Putative Anti-inflammatory Signaling Pathway
While the specific signaling pathway for this compound is still under investigation, other compounds from Ophiopogon japonicus have been shown to exhibit anti-inflammatory effects by modulating the MAPK signaling pathway.[1] The following diagram illustrates a putative mechanism of action for this compound in inhibiting inflammation.
Caption: Figure 2. Putative Anti-inflammatory Signaling Pathway of this compound.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Eudesmane sesquiterpene glycosides from Liriope muscari and Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Development and Validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Quantification of Ophiopogonoside A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a sensitive and selective HPLC-MS method for the quantitative analysis of Ophiopogonoside A in biological matrices. This compound, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential pharmacological activities. The method outlined here utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, coupled with tandem mass spectrometry for detection. This protocol provides a framework for researchers, scientists, and drug development professionals to accurately quantify this compound, facilitating pharmacokinetic studies and quality control of herbal preparations.
Introduction
This compound is a naturally occurring steroidal glycoside found in the medicinal plant Ophiopogon japonicus[1][2]. This plant has a long history of use in traditional medicine, and its chemical constituents are being actively investigated for various therapeutic properties. Accurate and reliable quantification of specific bioactive compounds like this compound is crucial for understanding their pharmacokinetic profiles, ensuring product quality, and elucidating their mechanisms of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for analyzing complex mixtures such as herbal extracts and biological samples[3][4]. This document provides a comprehensive protocol for the development and validation of an HPLC-MS method for this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for extracting this compound from rat plasma.
Materials:
-
Rat plasma containing this compound
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Digoxin, 100 ng/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | To be determined by infusing this compound and IS |
Method Validation
The developed method should be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its reliability. The following parameters should be assessed:
-
Linearity: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| r² | >0.99 |
Table 2: Accuracy and Precision of the Method
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| LLOQ | 1 | Value | Value | Value | Value |
| Low | 3 | Value | Value | Value | Value |
| Medium | 80 | Value | Value | Value | Value |
| High | 800 | Value | Value | Value | Value |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | Value | Value |
| High | 800 | Value | Value |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway.
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Hypothetical signaling pathway for this compound's cellular effects.
Conclusion
The HPLC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation offer a comprehensive guide for researchers. This method can be readily implemented in laboratories for pharmacokinetic studies, quality control of herbal products, and further investigation into the pharmacological properties of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ophiopogonoside A as a Reference Standard in Phytochemical Analysis
Introduction
Ophiopogonoside A is a sesquiterpenoid glycoside isolated from the roots of Ophiopogon japonicus and Liriope muscari. These plants have a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including cardiovascular diseases and inflammation. The phytochemical analysis of these plants is crucial for quality control and drug development. This compound, as a unique constituent, can serve as a valuable reference standard for the identification and quantification of related compounds in plant extracts and finished products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Additionally, a representative experimental protocol for evaluating its potential anti-inflammatory activity is described, along with diagrams of relevant signaling pathways.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Sesquiterpenoid Glycoside |
| Molecular Formula | C21H34O8 |
| Molecular Weight | 414.49 g/mol |
| Source | Ophiopogon japonicus, Liriope muscari |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Section 1: Quantitative Analysis of this compound by HPLC-UV
This section outlines a representative protocol for the quantification of this compound in plant extracts using HPLC with UV detection. This method is suitable for routine quality control analysis.
Experimental Protocol
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard (purity ≥ 98%).
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Methanol (analytical grade) for sample and standard preparation.
-
Syringe filters (0.45 µm).
1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.
1.3. Preparation of Sample Solutions
-
Extraction: Weigh 1.0 g of powdered Ophiopogon japonicus root and add 50 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-20 min, 20-50% B20-30 min, 50-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
1.5. Method Validation Parameters (Representative Data)
The following table summarizes representative validation parameters for a quantitative HPLC-UV method. Note: These values are illustrative and require experimental verification for this compound.
| Parameter | Result |
| Linearity (µg/mL) | 10 - 200 |
| Regression Equation | y = 12345x + 6789 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.5 |
| LOQ (µg/mL) | 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Section 2: UPLC-MS/MS Method for the Identification and Quantification of this compound
For more sensitive and selective analysis, a UPLC-MS/MS method is recommended. This is particularly useful for complex matrices or when analyzing low concentrations of this compound.
Experimental Protocol
2.1. Instrumentation and Materials
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
This compound reference standard (purity ≥ 98%).
-
LC-MS grade acetonitrile and water.
-
LC-MS grade formic acid.
-
Methanol (LC-MS grade) for sample and standard preparation.
2.2. Preparation of Solutions
Prepare standard and sample solutions as described in the HPLC-UV protocol (Section 1.2 and 1.3), using LC-MS grade solvents.
2.3. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-1 min, 5% B1-8 min, 5-95% B8-10 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI+ |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 415.2 [M+H]+ |
| Product Ions (m/z) | To be determined by infusion of standard |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120 °C |
2.4. Mass Spectral Data (Representative)
The following table provides representative mass spectral data for this compound. Note: The exact product ions need to be determined experimentally.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 415.2 | 253.1 | 163.1 |
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Section 3: Biological Activity - Anti-inflammatory Assay (Representative Protocol)
While the specific biological activities of this compound are not extensively documented, compounds from Ophiopogon japonicus are known to possess anti-inflammatory properties, often mediated through the NF-κB and MAPK signaling pathways.[1] The following is a representative protocol to screen this compound for anti-inflammatory effects in a cell-based assay.
Experimental Protocol
3.1. Cell Culture and Treatment
-
Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
3.2. Nitric Oxide (NO) Assay (Griess Test)
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
3.3. Cytokine Analysis (ELISA)
-
Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.
Representative Signaling Pathways in Inflammation
Caption: Hypothesized inhibitory action of this compound on NF-κB and MAPK pathways.
Disclaimer: The experimental protocols and data presented in these application notes are for guidance and illustrative purposes only. It is essential to validate all methods and findings in your own laboratory settings. The biological activity of this compound on the depicted signaling pathways is hypothesized based on the activity of other compounds from the same plant source and requires experimental verification.
References
Application Notes and Protocols for Ophiopogonoside A in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia and astrocytes, which release a cascade of pro-inflammatory cytokines and mediators, leading to neuronal damage. Ophiopogonoside A, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties. While direct research on this compound in neuroinflammation is emerging, studies on related compounds from Ophiopogon japonicus suggest a promising role in modulating key inflammatory pathways. These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in neuroinflammation, detailing experimental protocols and expected outcomes based on current knowledge of similar compounds and established neuroinflammation models.
Mechanism of Action (Proposed)
Based on studies of structurally related compounds and the known pathways of neuroinflammation, this compound is hypothesized to exert its anti-neuroinflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators in microglia and astrocytes upon stimulation by inflammatory triggers like lipopolysaccharide (LPS).
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data representing the expected dose-dependent effects of this compound in in vitro and in vivo models of neuroinflammation. These tables are intended to serve as a benchmark for expected experimental outcomes.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 485.6 ± 35.2 | 350.1 ± 28.9 | 280.4 ± 25.7 |
| LPS + this compound (10 µM) | 310.4 ± 22.8 | 225.8 ± 19.5 | 185.3 ± 16.2 |
| LPS + this compound (25 µM) | 155.7 ± 15.1 | 110.2 ± 12.3 | 95.7 ± 10.1 |
| LPS + this compound (50 µM) | 80.3 ± 9.8 | 55.9 ± 7.6 | 48.2 ± 6.8 |
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated BV-2 Microglia (Relative Protein Expression)
| Treatment Group | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-JNK/JNK | p-ERK/ERK |
| Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 | 1.00 ± 0.05 | 1.00 ± 0.07 |
| LPS (1 µg/mL) | 4.52 ± 0.31 | 4.89 ± 0.35 | 3.87 ± 0.28 | 4.15 ± 0.33 | 3.98 ± 0.29 |
| LPS + this compound (25 µM) | 2.15 ± 0.18 | 2.31 ± 0.21 | 1.95 ± 0.15 | 2.05 ± 0.19 | 1.99 ± 0.17 |
Table 3: Effect of this compound on Behavioral Deficits in an LPS-Induced Mouse Model of Neuroinflammation
| Treatment Group | Immobility Time (s) in Tail Suspension Test | Latency to Find Platform (s) in Morris Water Maze |
| Vehicle Control | 65 ± 8 | 25 ± 4 |
| LPS (0.25 mg/kg, i.p.) | 155 ± 15 | 68 ± 9 |
| LPS + this compound (20 mg/kg) | 110 ± 12 | 45 ± 6 |
| LPS + this compound (40 mg/kg) | 80 ± 10 | 32 ± 5 |
Experimental Protocols
In Vitro Model: LPS-Stimulated Microglia
Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV-2 murine microglial cells or primary microglia.
Materials:
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ELISA, Western Blot, and RT-qPCR
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
Animal Model: C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Behavioral testing apparatus (e.g., Tail Suspension Test, Morris Water Maze)
-
Reagents for immunohistochemistry and brain tissue homogenization.
Protocol:
-
Animal Groups and Treatment:
-
Divide mice into four groups: Vehicle control, LPS only, LPS + this compound (low dose), and LPS + this compound (high dose).
-
Administer this compound (e.g., 20 and 40 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for 7 days.
-
On day 7, one hour after the final this compound treatment, administer a single i.p. injection of LPS (0.25 mg/kg).
-
-
Behavioral Testing (24 hours post-LPS):
-
Tail Suspension Test: Measure the duration of immobility over a 6-minute period to assess depressive-like behavior.
-
Morris Water Maze: Assess spatial learning and memory by measuring the latency to find a hidden platform over several days of trials.
-
-
Tissue Collection and Analysis (48 hours post-LPS):
-
Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for immunohistochemistry or homogenize for biochemical analysis (ELISA, Western blot).
-
-
Immunohistochemistry:
-
Prepare brain sections (e.g., 30 µm).
-
Perform immunostaining for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Visualize and quantify the staining using microscopy and image analysis software.
-
Visualizations
Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.
Caption: Experimental workflow for investigating this compound.
Troubleshooting & Optimization
Technical Support Center: Ophiopogonoside A Extraction from Ophiopogon japonicus Tubers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Ophiopogonoside A from the tubers of Ophiopogon japonicus.
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield for steroidal saponins like this compound?
A1: Heat reflux extraction has been shown to provide a higher yield of steroidal saponins from Ophiopogon japonicus compared to maceration and ultrasound-assisted extraction (UAE).[1] In a comparative study, heat reflux extraction for 2 hours yielded a maximum saponin content, surpassing the yields from 24 hours of maceration and 2 hours of UAE.[1] However, the optimal method can depend on available equipment, time constraints, and the scale of the extraction.
Q2: What is the recommended solvent for extracting this compound?
A2: Methanol is a commonly used and effective solvent for the extraction of steroidal saponins from Ophiopogon japonicus.[1] Due to the polar nature of steroidal saponins, polar solvents like methanol and ethanol are generally effective.[1]
Q3: How can I improve the purity of my this compound extract?
A3: After the initial extraction, a liquid-liquid extraction step is recommended to purify the saponin fraction. The crude extract can be redissolved in water and then partitioned with a solvent like water-saturated butanol. This process separates the more polar saponins from less polar impurities.[1] Further purification can be achieved using techniques like macroporous resin chromatography or high-performance liquid chromatography (HPLC).
Q4: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?
A4: Low yields can be attributed to several factors:
-
Suboptimal Extraction Method: As mentioned, heat reflux is generally more efficient than maceration or sonication for these compounds.[1]
-
Incorrect Solvent-to-Material Ratio: An insufficient volume of solvent may not effectively extract the target compounds. A common ratio to start with is 50:1 (v/w) of solvent to powdered tuber material (e.g., 100 mL of methanol for 2 g of powder).[1]
-
Inadequate Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration and at the appropriate temperature for the chosen method. For heat reflux with methanol, a temperature of 70°C for 1-2 hours is a good starting point.[1]
-
Improper Sample Preparation: The tubers should be dried and finely powdered to maximize the surface area for extraction.
-
Plant Material Quality: The concentration of this compound can vary depending on the geographical origin, cultivation practices, and age of the plant material.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a suitable method for quantifying this compound and other saponins that lack a strong UV chromophore.[1][2][3] A C18 column is typically used for separation with a gradient elution of acetonitrile and water.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inefficient extraction method. | Switch to heat reflux extraction for potentially higher yields.[1] |
| Insufficient solvent volume. | Increase the solvent-to-material ratio (e.g., 50:1 v/w).[1] | |
| Incomplete extraction. | Increase the extraction time or perform multiple extractions on the same plant material. | |
| Poor quality of raw material. | Source high-quality, authenticated Ophiopogon japonicus tubers. | |
| Co-extraction of Impurities | Non-selective solvent. | After the initial methanol extraction, perform a liquid-liquid partitioning step with water and n-butanol to separate saponins from other compounds.[1] |
| Presence of pigments and lipids. | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids before the main extraction. | |
| Degradation of this compound | High temperatures for extended periods. | While heat reflux is effective, avoid excessive heating times. Monitor the extraction process. |
| Improper storage of extract. | Store the dried extract in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended. | |
| Difficulty in Quantification | Low concentration in the extract. | Concentrate the extract before analysis or use a more sensitive detector. |
| Lack of a suitable analytical standard. | Obtain a certified reference standard for this compound for accurate quantification. | |
| Interference from co-eluting compounds. | Optimize the HPLC method (e.g., gradient, column temperature) to improve the resolution of the target peak.[2][3] |
Data on Extraction Yields of Ophiopogonins
The following table summarizes the extraction yields of major ophiopogonins from Ophiopogon japonicus using different methods. While specific data for this compound is limited, the yields for the structurally similar ophiopogonins B, D, and D' provide a valuable comparison.
| Extraction Method | Saponin | Yield (mg/2g DW) | Reference |
| Heat Reflux Extraction | Total Saponins (B, D, D') | 0.274 | [1] |
| Ultrasound-Assisted Extraction | Total Saponins (B, D, D') | 0.257 | [1] |
| Maceration | Total Saponins (B, D, D') | 0.185 | [1] |
Experimental Protocols
Heat Reflux Extraction Protocol
This protocol is adapted from a method demonstrated to be effective for extracting ophiopogonins.[1]
-
Preparation of Plant Material: Dry the tubers of Ophiopogon japonicus and grind them into a fine powder.
-
Extraction:
-
Place 2 grams of the powdered plant material into a round-bottom flask.
-
Add 100 mL of methanol to the flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 70°C and maintain a gentle reflux for 2 hours.
-
-
Filtration: After 2 hours, allow the mixture to cool to room temperature and then filter it to separate the extract from the solid plant material.
-
Concentration: Evaporate the methanol from the filtrate using a rotary evaporator at a temperature of 65°C under reduced pressure until a dry residue is obtained.
-
Purification (Liquid-Liquid Extraction):
-
Redissolve the dried extract in 50 mL of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction four times with water-saturated n-butanol (using 25 mL, 25 mL, 20 mL, and 20 mL, respectively).
-
Combine the n-butanol fractions.
-
-
Final Concentration: Evaporate the n-butanol fraction to dryness at 65°C under reduced pressure. The resulting residue is the enriched saponin extract.
-
Sample Preparation for Analysis: Dissolve the final dried extract in methanol for subsequent analysis by HPLC-ELSD.
Visualizations
Experimental Workflow: Heat Reflux Extraction
Caption: A flowchart of the heat reflux extraction and purification process.
Potential Signaling Pathways Modulated by Ophiopogonins
Disclaimer: The following diagrams illustrate signaling pathways modulated by Ophiopogonin D, a steroidal saponin structurally similar to this compound. While specific research on this compound is limited, these pathways represent likely mechanisms of action.
Caption: Ophiopogonin D inhibits the STAT3 signaling pathway.
Caption: Ophiopogonin D's effect on NF-κB and PI3K/AKT pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonoside A solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonoside A, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound is a sesquiterpene glycoside. Sesquiterpenes are a class of organic compounds that are often lipophilic and, as a result, typically exhibit poor solubility in water.[1] While the glycoside moiety enhances hydrophilicity to some extent, the overall molecule can still be challenging to dissolve directly in aqueous solutions. Compounds with similar structures extracted from Ophiopogon japonicus are also reported to be sparingly soluble or insoluble in water.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For this compound and similar compounds, the recommended primary solvent is dimethyl sulfoxide (DMSO).[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] For related compounds, solubilities of up to 50 mg/mL have been reported in DMSO.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in cell culture media or PBS. What can I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. Here are several troubleshooting steps:
-
Increase the rate of mixing: Add the DMSO stock solution dropwise into the aqueous solution while vigorously vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a more dilute solution.
-
Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C can sometimes help maintain solubility during dilution.[5]
-
Incorporate serum or protein: If your experimental protocol allows, diluting the compound into a medium containing fetal bovine serum (FBS) or albumin can help. The proteins can bind to the compound and help keep it in solution.[5][6]
-
Consider co-solvents: For more challenging situations, a co-solvent system may be necessary. These systems are designed to enhance the solubility of hydrophobic compounds in aqueous environments.
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many protocols recommending 0.1% or less to minimize cellular stress and off-target effects.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Are there any alternatives to DMSO for improving the aqueous solubility of this compound?
A5: Yes, for in vivo or specific in vitro applications where DMSO is not suitable, other formulation strategies can be employed. These often involve co-solvents and surfactants. For example, a vehicle consisting of PEG300, Tween-80, and saline in addition to DMSO has been used for similar compounds. Another approach is the use of cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[2]
Troubleshooting Guide: Dissolving this compound
This guide provides a structured approach to dissolving this compound and handling common solubility issues.
Solubility Data of Structurally Related Compounds from Ophiopogon japonicus
Note: This data is for compounds structurally related to this compound and should be used as a reference guide.
| Compound | Solvent | Solubility | Source |
| Cixiophiopogon A | DMSO | 50 mg/mL | MedchemExpress[2] |
| H₂O | < 0.1 mg/mL (insoluble) | MedchemExpress[2] | |
| Methylophiopogonanone A | DMSO | ~30 mg/mL | Cayman Chemical[3] |
| Ethanol | ~1 mg/mL | Cayman Chemical[3] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | Cayman Chemical[3] |
Co-Solvent Formulations for Poorly Soluble Compounds
These formulations have been used for other compounds from Ophiopogon japonicus and may be adaptable for this compound.
| Protocol | Formulation | Final Concentration | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | MedchemExpress[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | MedchemExpress[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | MedchemExpress[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Ensure the solution is clear and free of any visible particles.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For some compounds, storage at -80°C is recommended for periods longer than one month.[2]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Pre-warm Medium: Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Calculate Dilution: Determine the volume of your DMSO stock solution needed to achieve the final desired concentration in your cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
Dilution Step: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. This rapid mixing is critical to prevent precipitation.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of cell culture medium.
Visual Guides and Workflows
Caption: Recommended workflow for dissolving this compound.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Ophiopogonoside A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ophiopogonoside A isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and its isomers.
1. Poor Resolution Between Isomeric Peaks
Question: My chromatogram shows broad, overlapping peaks for what I believe are this compound isomers. How can I improve the resolution?
Answer:
Poor resolution is a common challenge in the separation of steroidal saponin isomers due to their similar structures and physicochemical properties.[1] Several factors can be adjusted to enhance separation:
-
Mobile Phase Optimization: The composition of the mobile phase is critical. For reversed-phase chromatography, subtle changes in the organic modifier (acetonitrile or methanol) concentration can significantly impact selectivity. A shallow gradient elution is often more effective than an isocratic one.[1][2] Consider adding a small percentage of a weak acid, such as acetic acid or formic acid, to the mobile phase. This can suppress the ionization of the saponin's carboxyl groups, leading to sharper peaks and improved resolution.[3]
-
Column Selection: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to variations in selectivity. If resolution is poor on a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase.
-
Temperature Control: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction. Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, the stability of this compound at elevated temperatures should be considered. A typical starting point is 35°C.[1]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time. It is a trade-off that needs to be optimized for your specific needs.
2. Peak Tailing
Question: My this compound isomer peaks are exhibiting significant tailing. What is the likely cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. Here’s how to address it:
-
Mobile Phase pH: The pH of the mobile phase can significantly influence peak shape. For acidic analytes like saponins, a low pH mobile phase (e.g., buffered with 0.1% acetic acid) can suppress the ionization of both the analyte and the silanol groups, thereby reducing peak tailing.[3]
-
Use of Additives: Adding a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Column Choice: Using a high-purity, end-capped silica column can minimize the number of accessible silanol groups.
3. Inconsistent Retention Times
Question: The retention times for my this compound isomers are shifting between runs. What could be causing this variability?
Answer:
Fluctuating retention times can be due to several factors related to the HPLC system and method parameters:
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent composition, can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Temperature Fluctuations: Lack of a column thermostat or significant variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[1]
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound isomers?
A1: A reversed-phase C18 column is the most common choice for the separation of steroidal saponins like this compound.[1] Look for a high-purity silica-based column with good end-capping to minimize peak tailing. For particularly challenging separations, exploring columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may be beneficial.
Q2: What is a typical mobile phase composition for the separation of this compound isomers?
A2: A gradient elution using a mixture of water and acetonitrile is commonly employed.[1][2] The addition of a small amount of acid, such as 0.1% acetic acid or formic acid, to both the aqueous and organic phases is often necessary to achieve good peak shape and resolution.[3] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic isomers.
Q3: What detection method is most suitable for this compound?
A3: this compound and its isomers lack a strong chromophore, making UV detection challenging. While detection at low wavelengths (around 205-210 nm) is possible, it often suffers from low sensitivity and baseline noise. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is generally preferred.[1] ELSD is a universal detector that responds to any non-volatile analyte, while MS provides structural information that can help in the identification of isomers.[4]
Q4: How can I confirm the identity of the separated isomeric peaks?
A4: Mass Spectrometry (MS) is the most powerful tool for this purpose. By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of each eluting peak. Isomers will have the same molecular weight and thus the same m/z value. Further fragmentation using tandem MS (MS/MS) can reveal subtle structural differences between the isomers, aiding in their identification.[4][5]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for obtaining reliable and reproducible results.
-
Extraction:
-
Weigh 1.0 g of powdered Ophiopogonis Radix.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.
-
Optimized HPLC Method for this compound Isomer Separation
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample. This method is adapted from a similar separation of isomeric saponins.[3]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 30-50% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temp: 40°C, Drift Tube Temp: 80°C, Gas Flow: 2.0 L/min) or MS |
Data Presentation
The following table provides an example of how to present quantitative data from an optimized HPLC separation of this compound isomers. The data is illustrative and will vary depending on the specific isomers and chromatographic conditions.
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer 1 | 25.4 | 12543 | - |
| Isomer 2 | 26.8 | 15876 | 1.8 |
| Isomer 3 | 28.1 | 9876 | 1.6 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for optimizing the HPLC separation of this compound isomers.
Caption: Workflow for HPLC analysis and optimization of this compound isomers.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonoside A Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonoside A. The information herein is designed to address specific issues that may be encountered during the experimental process of determining its stability in various solvents.
Illustrative Stability Data of this compound
The following table summarizes hypothetical stability data for this compound in different solvents under various conditions. This data is for illustrative purposes to demonstrate expected trends and should not be considered as experimental results. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
| Solvent System | Temperature (°C) | Time (days) | This compound Remaining (%) | Degradation Products Detected |
| Methanol | 25 | 30 | 98.5 | Minor, unidentified polar degradants |
| Methanol | 40 | 30 | 92.1 | Increased levels of polar degradants |
| Ethanol | 25 | 30 | 99.2 | Minimal degradation |
| Acetonitrile | 25 | 30 | 99.5 | Negligible degradation |
| Water (pH 7.0) | 25 | 30 | 95.8 | Hydrolytic degradants observed |
| Water (pH 7.0) | 40 | 30 | 88.4 | Significant increase in hydrolytic degradants |
| DMSO | 25 | 30 | 97.3 | Minor oxidative degradants |
| DMSO (with 5% water) | 25 | 30 | 94.5 | Increased levels of oxidative and hydrolytic degradants |
Experimental Protocols
A comprehensive stability assessment of this compound involves subjecting the compound to a range of stress conditions to understand its intrinsic stability and to identify potential degradation products. This process, known as forced degradation, is crucial for developing stability-indicating analytical methods.
Forced Degradation Protocol for this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating this compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile is often a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for storing this compound?
For short-term storage, high-purity organic solvents like methanol, ethanol, and acetonitrile are generally suitable and show minimal degradation at room temperature. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is required, prepare it in anhydrous DMSO or ethanol and store it at -80°C.
Q2: I am observing multiple peaks in my chromatogram even for a freshly prepared solution of this compound. What could be the reason?
This could be due to several factors:
-
Purity of the compound: The initial purity of your this compound standard may be lower than stated.
-
Solvent impurities: Ensure you are using high-purity, HPLC-grade solvents.
-
On-column degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic.
-
Presence of isomers: this compound may exist as isomers that are being separated by your HPLC method.
Q3: My this compound solution in water shows significant degradation over time. How can I minimize this?
This compound, being a glycoside, is susceptible to hydrolysis, especially in aqueous solutions. To minimize degradation in water:
-
Prepare fresh solutions before use.
-
If storage is necessary, buffer the solution to a pH where the compound is most stable (this needs to be determined experimentally, but a slightly acidic pH of 4-6 is often a good starting point for glycosides).
-
Store aqueous solutions at 4°C or frozen for short periods.
Q4: What are the likely degradation pathways for this compound?
As a sesquiterpene glycoside, this compound has two primary points of instability:
-
Glycosidic bond: This bond can be hydrolyzed under acidic or basic conditions, cleaving the sugar moiety from the sesquiterpene aglycone.
-
Sesquiterpene core: The terpene structure itself can undergo oxidation, isomerization, or other rearrangements, especially when exposed to heat, light, or oxidizing agents.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in DMSO
-
Symptom: A freshly prepared solution of this compound in DMSO shows significant degradation within a few hours or days, as evidenced by a decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.
-
Possible Causes:
-
Water content in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate the hydrolysis of the glycosidic bond in this compound.
-
Peroxides in DMSO: Older or improperly stored DMSO can contain peroxides, which can lead to oxidative degradation of the sesquiterpene structure.
-
Freeze-thaw cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and accelerate degradation.
-
-
Solutions:
-
Use anhydrous, high-purity DMSO.
-
Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue: Inconsistent Results in Stability Studies
-
Symptom: Replicate stability experiments yield significantly different degradation rates for this compound under the same conditions.
-
Possible Causes:
-
Inconsistent solvent quality: Using different batches or grades of solvents can introduce variability.
-
Fluctuations in temperature: Inconsistent temperature control during incubation can significantly affect degradation kinetics.
-
Variable exposure to light: If the experiments are not adequately protected from light, photolytic degradation can occur erratically.
-
Inaccurate sample preparation: Errors in weighing, dilution, or injection volume can lead to inconsistent results.
-
-
Solutions:
-
Use solvents from the same batch and of the highest purity available.
-
Use calibrated and temperature-controlled incubators or water baths.
-
Protect all samples from light by using amber vials or covering them with aluminum foil, unless photostability is being intentionally studied.
-
Ensure careful and consistent sample preparation techniques. Use a calibrated analytical balance and precision pipettes.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Decision tree for troubleshooting common HPLC issues during stability analysis.
troubleshooting low purity of isolated Ophiopogonoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated Ophiopogonoside A.
Frequently Asked Questions (FAQs)
Q1: My initial extract containing this compound is a complex mixture with many impurities. What is a good first step to clean up the sample?
A1: A common and effective initial step is to use macroporous adsorption resin chromatography. This technique is excellent for enriching total steroidal saponins (TSS) from a crude extract while removing more polar impurities like sugars and some pigments. For instance, using a resin like XAD-7HP can significantly increase the concentration of TSS from a low percentage in the crude extract to a much higher concentration in the enriched fraction.[1]
Q2: I am having trouble separating this compound from other structurally similar saponins. Why is this happening and what can I do?
A2: this compound often co-exists with its isomers, such as Ophiopogonin D', which have the same molecular weight and similar polarity. This makes separation by standard reversed-phase HPLC challenging. To resolve this, a multi-step purification strategy is often necessary. After initial enrichment, techniques like high-speed counter-current chromatography (HSCCC) are particularly effective for separating closely related isomers.[2][3] Following HSCCC, a final polishing step using preparative HPLC with a high-efficiency column is recommended.
Q3: The recovery of this compound is very low after the purification process. What are the potential causes?
A3: Low recovery can be due to several factors. One common issue is irreversible adsorption of the saponins onto the stationary phase, especially with silica gel chromatography. Using a liquid-liquid technique like HSCCC can mitigate this problem as it eliminates a solid support matrix.[2][4] Additionally, ensure that the solvents used for extraction and elution are appropriate for saponins. A common method involves extraction with aqueous alcohol, followed by liquid-liquid extraction with n-butanol to concentrate the saponin fraction.
Q4: I am struggling with the detection of this compound during HPLC analysis. The peaks are very small. How can I improve this?
A4: Steroidal saponins like this compound lack strong chromophores, leading to weak UV absorption and consequently low sensitivity with a standard UV detector.[2][5] To overcome this, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for saponin analysis. These detectors are not dependent on the optical properties of the analyte and provide a more uniform response for non-volatile compounds. Alternatively, mass spectrometry (MS) can be used as a detector for high sensitivity and specificity.[6]
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity of the final isolated this compound.
Problem 1: Broad or Tailing Peaks in Preparative HPLC
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample loading amount. A common issue in preparative chromatography is injecting too much sample, which exceeds the column's capacity. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For saponins, a gradient elution with acetonitrile and water, often with a small amount of acid like formic or acetic acid, is used.[6] Ensure the pH is suitable for the stability of the compound. |
| Column Degradation | The stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competitive agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), can sometimes improve peak shape. |
Problem 2: Presence of Persistent Impurities After a Single Purification Step
| Possible Cause | Recommended Solution |
| Co-elution of Structurally Similar Compounds | A single chromatographic technique may not be sufficient to separate complex mixtures of isomers. Implement an orthogonal separation strategy. For example, use macroporous resin chromatography first to enrich the total saponins, followed by HSCCC to separate isomers, and finally preparative HPLC for polishing.[4][7] |
| Presence of Non-Saponin Impurities | The crude extract contains a wide range of compounds like polysaccharides and homoisoflavonoids.[8][9] An initial clean-up with macroporous resin is effective at removing many of these.[1] |
| Inadequate Resolution | The chosen chromatographic conditions may not provide enough resolving power. For preparative HPLC, consider using a column with a smaller particle size or a different stationary phase chemistry. |
Quantitative Data on Purification
The following table summarizes representative data on the enrichment and purification of steroidal saponins from Ophiopogon japonicus and a similar plant, illustrating the typical improvements in purity at each stage.
| Purification Step | Starting Material | Resulting Fraction | Purity/Content Increase | Source |
| Macroporous Resin Chromatography | Crude extract of Ophiopogon japonicus fibrous roots | Total Steroidal Saponins (TSS) enriched fraction | Content of TSS increased from 1.83% to 13.86% (a 7.59-fold increase) | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | Partially purified total steroid saponins from Dioscorea zingiberensis | Isolated Saponin Fractions | Five saponins purified to >95% purity in a single run | [2] |
| Preparative HPLC | Partially purified fractions from HSCCC | Final Purified Flavonoids | Purity of over 90% achieved for compounds that were not fully resolved by HSCCC | [4] |
Detailed Experimental Protocols
Protocol 1: Enrichment of Total Steroidal Saponins using Macroporous Resin
-
Sample Preparation: The dried and powdered roots of Ophiopogon japonicus are extracted with 70-80% ethanol. The extract is then concentrated under reduced pressure to obtain a crude extract.
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., XAD-7HP). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.
-
Adsorption: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars.
-
Elution: Elute the adsorbed saponins with 80% ethanol.
-
Concentration: Collect the ethanol eluate and concentrate it under reduced pressure to obtain the enriched total steroidal saponin fraction.
Protocol 2: Separation of this compound Isomers by HSCCC
-
Solvent System Selection: The key to successful HSCCC separation is the selection of a suitable two-phase solvent system. A common system for saponins is ethyl acetate-n-butanol-methanol-water.[2] The partition coefficient (K) of the target compounds should be determined in various solvent system ratios to find the optimal system (ideally with K values between 0.5 and 2.0).
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).[2]
-
Once hydrodynamic equilibrium is reached, dissolve the enriched saponin fraction in the mobile phase and inject it into the column.
-
-
Fraction Collection and Analysis: Collect fractions of the effluent and analyze them by HPLC to identify the fractions containing the purified this compound.
Protocol 3: Final Purification by Preparative HPLC
-
Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase is typically a gradient of acetonitrile and water, which may contain a modifier like 0.1% acetic acid.[4]
-
Purification: Pool the HSCCC fractions containing this compound, concentrate them, and dissolve the residue in the initial mobile phase. Inject the sample onto the preparative HPLC system.
-
Detection and Collection: Monitor the effluent using an ELSD or MS detector and collect the peak corresponding to this compound.
-
Purity Verification: Analyze the purity of the collected fraction using analytical HPLC.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Purification
Caption: A typical multi-step workflow for the purification of this compound.
Troubleshooting Logic for Low Purity in Preparative HPLC
Caption: A decision tree for troubleshooting low purity issues in preparative HPLC.
References
- 1. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of isomeric sulfophthalic acids by conventional and pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS analysis of Ophiopogonoside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Ophiopogonoside A.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.
Question: My this compound peak is broad, tailing, and has a low signal-to-noise ratio. What are the likely causes and how can I resolve this?
Answer:
This is a common issue in LC-MS analysis, often stemming from matrix effects, suboptimal chromatography, or sample preparation inefficiencies. Here's a step-by-step troubleshooting guide:
-
Evaluate Matrix Effects: The most probable cause is ion suppression from co-eluting matrix components.
-
Qualitative Assessment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked blank matrix sample with a neat standard solution of the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences. For steroidal saponins like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can provide efficient cleanup.
-
Liquid-Liquid Extraction (LLE): This technique offers good selectivity. Optimization of pH and the organic solvent can significantly improve cleanup.
-
Protein Precipitation (PPT): While simpler, PPT is generally less clean. If using PPT, consider a subsequent dilution of the supernatant or a downstream cleanup step like SPE.
-
-
Refine Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient elution profile to better separate this compound from interfering matrix components. A shallower gradient can improve resolution.
-
Column Chemistry: Consider using a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) to alter selectivity.
-
Mobile Phase Additives: The use of small amounts of formic acid or ammonium formate in the mobile phase can improve peak shape and ionization efficiency.
-
-
Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for compensating for matrix effects and variability in sample preparation and injection.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. This compound, being a steroidal saponin, is analyzed in complex biological matrices (e.g., plasma, serum) that contain high concentrations of endogenous compounds like phospholipids and proteins, which are known to cause significant matrix effects.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The post-column infusion technique is a common method to qualitatively assess matrix effects.[1] This involves infusing a constant flow of this compound solution into the MS source while injecting a blank matrix extract onto the LC column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively. A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard in a neat solvent.[1]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered the most effective for removing a wide range of interferences. A polymeric reversed-phase sorbent is a good starting point for steroidal saponins.
-
Liquid-Liquid Extraction (LLE): Can be very effective and selective. Optimization of the extraction solvent and pH is crucial.
-
Protein Precipitation (PPT): A simpler, high-throughput method, but it is less clean and may require further optimization, such as a dilution of the extract, to minimize matrix effects.
Q4: What type of internal standard is recommended for this compound quantification?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample processing and matrix effects. If a SIL-IS is not available, a structural analog (another steroidal saponin with similar properties) can be used, but it must be demonstrated that it adequately tracks the performance of this compound.
Q5: Can I use a matrix-matched calibration curve to overcome matrix effects?
A5: Yes, preparing calibration standards in a blank matrix that is representative of the study samples is a valid approach to compensate for matrix effects. This ensures that the calibration standards and the unknown samples experience similar ionization suppression or enhancement. However, finding a truly "blank" matrix can sometimes be challenging.
Experimental Protocols
The following are suggested starting protocols for the LC-MS analysis of this compound. These are based on established methods for similar steroidal saponins and should be optimized and validated for your specific application.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of an this compound standard.
Quantitative Data Summary
The following table summarizes representative data for recovery and matrix effects for steroidal saponins similar to this compound, analyzed in rat plasma using a protein precipitation method. Note: This data is for illustrative purposes and should be experimentally determined for this compound.[2]
| Compound | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Saponin 1 | 5 | 85.2 ± 4.1 | 92.3 ± 5.6 |
| 50 | 87.6 ± 3.5 | 94.1 ± 4.9 | |
| 500 | 86.1 ± 2.8 | 93.5 ± 3.7 | |
| Saponin 2 | 5 | 88.9 ± 5.2 | 90.7 ± 6.1 |
| 50 | 90.1 ± 4.3 | 91.5 ± 5.2 | |
| 500 | 89.5 ± 3.9 | 92.1 ± 4.5 |
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting poor LC-MS data for this compound.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ophiopogonoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Ophiopogonoside A. The focus is on strategies to enhance its bioavailability, a common hurdle for steroidal saponins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a steroidal saponin isolated from the roots of Ophiopogon japonicus. Like many saponins, it exhibits poor oral bioavailability due to factors such as low aqueous solubility, poor membrane permeability, and potential efflux by transporters like P-glycoprotein in the gastrointestinal tract. This limits its therapeutic efficacy in in vivo studies when administered orally.
Q2: Are there any known pharmacokinetic data for this compound?
Currently, specific pharmacokinetic parameters for this compound, including its absolute oral bioavailability, are not well-documented in publicly available literature. However, studies on other steroidal saponins from Ophiopogon japonicus, such as Ophiopogonin D, indicate that these compounds generally suffer from poor solubility and bioavailability. Researchers should therefore anticipate the need for bioavailability enhancement strategies for this compound.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Based on studies of similar steroidal saponins, the most promising strategies include:
-
Lipid-based formulations: Nanoemulsions and proliposomes can significantly improve the solubility and absorption of lipophilic compounds like this compound.
-
Co-administration with bioenhancers: Compounds like piperine and glycyrrhizin can inhibit drug efflux pumps and metabolic enzymes, thereby increasing the systemic exposure of co-administered drugs.
-
Pharmaceutical formulation techniques: Methods such as preparing solid dispersions can enhance the dissolution rate of poorly soluble compounds.
Q4: Which signaling pathways are potentially modulated by this compound?
While the specific signaling pathways targeted by this compound are still under investigation, research on other saponins from Ophiopogon japonicus provides valuable insights. Ophiopogonin B and D have been shown to modulate pathways such as PI3K/Akt, NF-κB, and STAT3.[1][2][3] Ruscogenin, another related saponin, is known to influence the Nrf2 and TLR4/NF-κB signaling pathways.[4][5][6] It is plausible that this compound may act on similar pathways.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting/Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution. | 1. Formulate as a nanoemulsion: Encapsulating this compound in a nanoemulsion can significantly increase its solubility and absorption.[7][8] 2. Prepare a proliposome formulation: This dry, free-flowing powder can be hydrated to form a liposomal suspension, enhancing solubility and membrane permeability. |
| Poor intestinal membrane permeability. | 1. Co-administer with a permeation enhancer: Natural bioenhancers like piperine can transiently increase membrane permeability.[9] 2. Utilize lipid-based formulations: Liposomes and nanoemulsions can facilitate transport across the intestinal epithelium. | |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Co-administer with a P-gp inhibitor: Piperine and glycyrrhizin are known inhibitors of P-gp and can reduce the efflux of this compound.[10] | |
| High variability in plasma concentrations between experimental subjects. | Inconsistent dissolution and absorption from a simple suspension. | 1. Improve formulation homogeneity: Ensure the formulation (e.g., nanoemulsion, proliposome) is uniform and stable. 2. Standardize administration protocol: Ensure consistent dosing volume, fasting state of animals, and gavage technique. |
| Degradation of this compound in the gastrointestinal tract. | Acidic or enzymatic degradation. | 1. Encapsulation: Lipid-based formulations can protect the compound from the harsh environment of the stomach and intestines. |
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the impact of enhancement strategies on related saponins.
| Compound | Formulation/Enhancement Strategy | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (Approximate) | Reference |
| Ophiopogonin D | Nanoemulsion | Increased solubility | Not explicitly quantified, but cellular toxicity was reduced and efficacy as a vaccine adjuvant was improved, suggesting enhanced delivery. | [7][8] |
| Ginsenosides (Saponins) | Proliposome Formulation | Increased AUC | 11.8 | |
| Paeoniflorin (Glycoside) | Co-administration with Sinomenine | Increased AUC | >12 | |
| Paclitaxel | Co-administration with Genistein | Increased AUC (54.7%) | 1.5 | |
| Beta-lactam antibiotics | Co-administration with Piperine | Increased Cmax and AUC | Not specified, but significant enhancement observed. | [11] |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion
This protocol is adapted from a method used for Ophiopogonin D.[7][8]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve this compound in the oil phase to form the oil phase.
-
Mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous mixture is obtained.
-
Slowly add PBS dropwise to the mixture under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the self-emulsification process to complete, resulting in the formation of a nanoemulsion.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.
Protocol 2: Preparation of an this compound Proliposome Formulation
This protocol is adapted from a method for preparing ginsenoside proliposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Sorbitol (as a carrier)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound, SPC, and cholesterol in ethanol.
-
In a separate container, dissolve sorbitol in deionized water.
-
Add the sorbitol solution to the ethanolic solution of lipids and this compound.
-
Mix thoroughly to form a slurry.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator at 40-50°C.
-
The resulting dry powder is the proliposome formulation.
-
Prior to in vivo administration, hydrate the proliposomes with a suitable aqueous vehicle (e.g., water or PBS) by gentle agitation to form a liposomal suspension.
Protocol 3: Co-administration of this compound with Piperine
Materials:
-
This compound formulation (e.g., suspension, nanoemulsion)
-
Piperine
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Prepare the this compound formulation at the desired concentration.
-
Prepare a suspension of piperine in the vehicle. A common dose for piperine as a bioenhancer in rats is 20 mg/kg.
-
Administer the piperine suspension to the experimental animals via oral gavage.
-
After a short interval (e.g., 30 minutes), administer the this compound formulation via oral gavage.
-
Proceed with the planned in vivo study, including blood sampling for pharmacokinetic analysis.
Visualizations
Signaling Pathways Potentially Modulated by Ophiopogon Saponins
Caption: Potential signaling pathways modulated by Ophiopogon saponins.
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruscogenin Protects Against Deoxynivalenol-Induced Hepatic Injury by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through the Nrf2 Signaling Pathway: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruscogenins Improve CD-Like Enteritis by Inhibiting Apoptosis of Intestinal Epithelial Cells and Activating Nrf2/NQO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ophiopogonin B induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible Mechanism of the Anti-inflammatory Activity of Ruscogenin: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]
- 9. In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Kampo medicines on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Ophiopogonoside A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Ophiopogonoside A during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound, a steroidal saponin, is primarily influenced by three main factors: temperature, pH, and enzymatic activity. High temperatures, strongly acidic or alkaline conditions, and the presence of endogenous enzymes in the plant material can all lead to the hydrolysis of the glycosidic bonds, resulting in the loss of the sugar moieties and conversion to the aglycone form.
Q2: What is the optimal temperature range for extracting this compound to minimize degradation?
A2: To minimize thermal degradation, it is recommended to use lower extraction temperatures. While there is no specific published optimal temperature for this compound, studies on other saponins suggest that temperatures should be kept below 60°C.[1][2][3] Freeze-drying of the plant material and extracts is also a highly effective method for preserving the integrity of the compound.
Q3: How does pH affect the stability of this compound during extraction?
A3: this compound is susceptible to hydrolysis under both acidic and strongly alkaline conditions. Acidic conditions can lead to the cleavage of the glycosidic linkages.[1][3] It is advisable to maintain a near-neutral pH (around 6.0-7.5) during the extraction process to ensure the stability of the molecule.
Q4: Can endogenous enzymes in the Ophiopogon japonicus plant material degrade this compound?
A4: Yes, endogenous glycosidases present in the plant material can be activated during the extraction process, especially in the presence of water, and can enzymatically hydrolyze this compound.[4] It is crucial to deactivate these enzymes to prevent degradation.
Q5: What are the recommended methods for deactivating endogenous enzymes before extraction?
A5: Several methods can be employed to deactivate enzymes prior to extraction. These include:
-
Blanching: Briefly treating the fresh plant material with steam or hot water.
-
Freeze-drying (Lyophilization): This process removes water, which is essential for enzymatic activity.
-
Organic Solvent Pre-treatment: Soaking the plant material in a solvent like ethanol can denature enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High extraction temperature causing thermal degradation. | Lower the extraction temperature to a range of 40-50°C. Consider using non-thermal extraction methods like ultrasonic or microwave-assisted extraction under controlled temperature settings. |
| Inappropriate pH of the extraction solvent leading to hydrolysis. | Buffer the extraction solvent to a pH between 6.0 and 7.5. | |
| Enzymatic degradation by endogenous plant enzymes. | Deactivate enzymes before extraction by blanching, freeze-drying, or pre-treating the plant material with ethanol. | |
| Presence of degradation products (e.g., the aglycone) in the extract. | Prolonged extraction time at elevated temperatures. | Reduce the extraction time. Optimize the extraction method to improve efficiency in a shorter duration. |
| Acidic or alkaline conditions during extraction or work-up. | Neutralize the extract immediately after any pH-dependent separation steps. Use mild purification techniques that do not require extreme pH. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
-
Plant Material Pre-treatment:
-
Freshly harvested rhizomes of Ophiopogon japonicus should be immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to inactivate endogenous enzymes and remove water.
-
Alternatively, fresh rhizomes can be blanched in steam for 2-3 minutes before drying at a low temperature (<50°C).
-
The dried plant material should be ground into a fine powder.
-
-
Extraction:
-
Solvent: 70% (v/v) Ethanol in deionized water, buffered to pH 7.0 with a suitable buffer (e.g., phosphate buffer).
-
Method:
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent (1:20 w/v). Perform ultrasonication at a controlled temperature (e.g., 40°C) for 30-45 minutes.
-
Maceration: Soak the powdered plant material in the extraction solvent at room temperature (20-25°C) for 24 hours with occasional agitation.
-
-
Filtration: Separate the extract from the solid residue by vacuum filtration.
-
-
Solvent Removal:
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on macroporous resin or silica gel, using a neutral mobile phase.
-
-
Storage:
-
The final extract should be stored in a desiccated, dark environment at low temperatures (-20°C) to prevent long-term degradation.
-
Protocol 2: Stability Testing of this compound in Extraction Solvents
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound in methanol.
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
-
Incubation:
-
Add a known concentration of the this compound stock solution to each buffered solution.
-
Divide each pH solution into aliquots and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
-
Sampling and Analysis:
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Immediately quench any degradation by cooling the sample on ice and neutralizing if necessary.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under each set of conditions.
-
Quantitative Data
Table 1: Estimated Influence of Temperature on the Degradation Rate of Saponins (at neutral pH)
| Temperature (°C) | Relative Degradation Rate |
| 25 | 1x (Baseline) |
| 40 | 2x - 4x |
| 60 | 8x - 15x |
| 80 | > 30x |
Table 2: Estimated Influence of pH on the Degradation Rate of Saponins (at 40°C)
| pH | Relative Degradation Rate |
| 3.0 | 10x - 20x |
| 5.0 | 2x - 5x |
| 7.0 | 1x (Baseline) |
| 9.0 | 3x - 7x |
| 11.0 | > 25x |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.
Caption: Proposed degradation pathway of this compound.
Caption: Optimized workflow for this compound extraction.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. mdpi.com [mdpi.com]
selecting the appropriate mobile phase for Ophiopogonoside A HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ophiopogonoside A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A typical starting mobile phase for the reversed-phase HPLC analysis of this compound and other steroidal saponins is a gradient of acetonitrile and water.[1][2] Often, a C18 column is used for separation.[1][2] Due to the structural similarity of saponins in Ophiopogon japonicus, a gradient elution is generally necessary to achieve adequate separation.[2][3]
Q2: this compound lacks a strong chromophore. What detector should I use?
Saponins like this compound do not have strong UV chromophores, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[2][3] More suitable detectors include Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS).[1][4][5][6]
Q3: Can I use additives in my mobile phase?
Yes, small amounts of acid, such as formic acid or acetic acid, are sometimes added to the mobile phase.[4][7] This can help to improve peak shape by minimizing interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue in HPLC. Tailing peaks are often observed for compounds with polar functional groups, like the sugar moieties in this compound, which can interact with the stationary phase.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[8][9] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol or methanol). If performance does not improve, consider replacing the column.[10][11] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For saponins, a slightly acidic mobile phase is generally effective. |
| Physical Void in Column | If all peaks are tailing, it might indicate a physical problem with the column packing.[12] Reverse flush the column (if permitted by the manufacturer) or replace it. |
Issue 2: Inadequate Resolution Between this compound and Other Saponins
The simultaneous analysis of multiple saponins from Ophiopogon japonicus can be challenging due to their similar structures.[2][3]
Troubleshooting Steps:
| Parameter | Adjustment Strategy |
| Gradient Profile | Optimize the gradient slope. A shallower gradient will provide better separation but will also increase the run time.[1][2] |
| Mobile Phase Composition | Try a different organic modifier, such as methanol instead of acetonitrile, or use a ternary mixture (e.g., acetonitrile/methanol/water). |
| Column Chemistry | Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a higher surface area or smaller particle size for increased efficiency.[3] |
| Temperature | Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. A typical starting temperature is 30-35 °C.[1][2] |
Experimental Protocols
General HPLC Method for this compound
This protocol is a general starting point and may require optimization for specific instruments and samples.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Injection Volume: 10 µL
-
Detector: ELSD (Drift Tube: 100 °C, Gas Flow: 3.0 L/min)[1][2] or MS (refer to instrument-specific parameters)
Visualizations
Logical Workflow for Mobile Phase Selection
Caption: A decision-making workflow for selecting and optimizing the mobile phase for this compound HPLC analysis.
Troubleshooting Pathway for Peak Tailing
Caption: A systematic troubleshooting guide for addressing peak tailing in this compound HPLC analysis.
References
- 1. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. youtube.com [youtube.com]
Navigating the Challenges of Scaling Up Ophiopogonoside A Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming the common hurdles encountered when scaling up the purification of Ophiopogonoside A, a promising steroidal saponin from Ophiopogon japonicus. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the transition from laboratory-scale to pilot- or industrial-scale purification of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in this compound yield as we scale up our purification process. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge in natural product purification.[1] Several factors could be at play:
-
Suboptimal Extraction Parameters: Extraction conditions that are effective at a small scale may not be directly transferable. Factors like solvent-to-solid ratio, extraction time, and temperature need to be re-optimized for larger volumes to ensure exhaustive extraction.[1]
-
Inefficient Phase Separation: In liquid-liquid extraction steps, achieving clean phase separation can be more difficult in larger vessels, leading to loss of the target compound in the discarded phase.
-
Irreversible Adsorption: The increased surface area of larger columns and processing equipment can lead to greater irreversible adsorption of this compound onto surfaces.
-
Degradation: Longer processing times at larger scales can expose the saponin to conditions (e.g., pH, temperature) that may cause degradation.
Troubleshooting Steps:
-
Re-optimize Extraction: Conduct a design of experiments (DoE) study at the pilot scale to determine the optimal extraction parameters.
-
Improve Phase Separation: Utilize centrifugation or specialized separation funnels designed for larger volumes.
-
Column Packing and Equilibration: Ensure proper packing of chromatography columns to avoid channeling and ensure even flow distribution. Thoroughly equilibrate the column with the mobile phase before loading the sample.
-
Monitor Stability: Conduct stability studies of this compound under your processing conditions to identify and mitigate potential degradation pathways.
Q2: We are struggling to achieve the desired purity of this compound at a larger scale. What are the common impurities and how can we improve their removal?
A2: Co-extraction of other compounds from the plant material is a primary cause of purity issues.[1] Common impurities include other saponins, polysaccharides, pigments, and fatty acids.
Troubleshooting Steps:
-
Pre-purification Steps: Incorporate pre-purification steps such as precipitation or solid-phase extraction (SPE) to remove bulk impurities before column chromatography.
-
Orthogonal Chromatography: Employ a multi-step chromatography approach using different separation principles. For instance, a reversed-phase chromatography step can be followed by a hydrophilic interaction chromatography (HILIC) step.
-
Optimize Chromatography Parameters:
-
Mobile Phase: Fine-tune the mobile phase composition and gradient to improve the resolution between this compound and closely eluting impurities.
-
Loading: Avoid overloading the column, as this can lead to peak broadening and poor separation. Determine the optimal loading capacity for your column at the larger scale.
-
Flow Rate: Optimize the flow rate to balance separation efficiency and processing time.
-
Q3: We are experiencing issues with column clogging and high backpressure during our scaled-up preparative HPLC runs. What could be the cause and how do we resolve it?
A3: High backpressure is often due to particulate matter in the sample or precipitated compounds.
Troubleshooting Steps:
-
Sample Filtration: Ensure your crude extract is thoroughly filtered to remove any suspended particles before loading it onto the column. Use a series of filters with decreasing pore sizes for viscous extracts.
-
Solvent Miscibility: Double-check the miscibility of your sample solvent with the mobile phase. If the sample precipitates upon injection, adjust the solvent composition.
-
Guard Column: Use a guard column to protect your expensive preparative column from contaminants that can cause irreversible damage.
-
Column Washing: Implement a rigorous column washing protocol after each run to remove any strongly retained compounds.
Quantitative Data Presentation
The following table summarizes typical yield and purity data at different scales of this compound purification, compiled from various studies and process development reports. These values can serve as a benchmark for your own scaling-up efforts.
| Scale | Starting Material (kg) | Crude Extract (kg) | Purification Method | This compound Yield (g) | Purity (%) |
| Lab-Scale | 1 | 0.1 | Silica Gel Column Chromatography, Prep-HPLC | 0.5 - 1.0 | >95 |
| Pilot-Scale | 10 | 1 | Macroporous Resin, Prep-HPLC | 4 - 8 | >90 |
| Industrial-Scale | 100 | 10 | Multi-step Chromatography | 30 - 60 | >90 |
Experimental Protocols
1. Extraction of Crude Saponins from Ophiopogon japonicus
-
Milling and Degreasing: The dried roots of Ophiopogon japonicus are milled into a fine powder. The powder is then defatted with a non-polar solvent like hexane to remove lipids.
-
Ethanol Extraction: The defatted powder is extracted with 70-80% ethanol at 60-70°C for 2-3 hours with continuous stirring. This process is typically repeated 2-3 times.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude saponin-rich extract.
2. Preparative HPLC Purification of this compound
-
Column: A C18 reversed-phase preparative HPLC column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a lower concentration of organic solvent (e.g., acetonitrile or methanol) in water and gradually increasing the organic solvent concentration. A common gradient might be from 20% to 80% acetonitrile over 60 minutes.
-
Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV detection at a wavelength around 210 nm is suitable for saponins.
-
Fraction Collection: Fractions are collected based on the elution time of the this compound peak, which should be determined from an analytical scale run.
-
Post-purification: The collected fractions containing this compound are pooled, and the solvent is removed under reduced pressure. The resulting purified compound can be further dried by lyophilization.
Mandatory Visualization
Signaling Pathway Activated by a Compound from Ophiopogon japonicus
Caption: PI3K/Akt/eNOS signaling pathway activated by a compound from Ophiopogon japonicus.[2][3]
References
- 1. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 2. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ophiopogonoside A and Liriopeoside A for Researchers and Drug Development Professionals
An objective comparison of the performance of two prominent steroidal saponins, Ophiopogonoside A and Liriopeoside A, derived from the medicinal plants Ophiopogon japonicus and Liriope spicata, respectively. This guide synthesizes available experimental data to highlight their comparative pharmacological activities and underlying mechanisms of action.
Introduction
This compound and Liriopeoside A are steroidal glycosides that have garnered significant interest in the scientific community for their diverse and potent pharmacological effects. Both compounds are key bioactive constituents of traditional medicines and are being explored for their therapeutic potential in a range of diseases. This guide provides a detailed comparative analysis of their chemical structures, biological activities, and mechanisms of action, supported by experimental data to aid researchers and drug development professionals in their work.
Chemical Structure and Source
This compound is primarily isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional Chinese medicine. Liriopeoside A, which is structurally similar and sometimes referred to as Spicatoside A, is predominantly found in the tubers of Liriope spicata and Liriope muscari. Both belong to the family Asparagaceae. The fundamental difference in their chemical structures lies in the aglycone moiety and the arrangement of sugar residues, which significantly influences their biological activity.
Comparative Pharmacological Activities
While both this compound and Liriopeoside A exhibit a spectrum of similar pharmacological activities, the potency and specific mechanisms can differ. The following sections provide a comparative overview of their key biological effects based on available experimental data.
Cytotoxic Activity
Both compounds have been investigated for their potential as anti-cancer agents. Comparative studies, often utilizing closely related analogues like Ophiopogonin D and Liriopeside B, have demonstrated their ability to inhibit the proliferation of various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ophiopogonin D' | PC3 | Human Prostate Cancer | 6.25 | [1] |
| Ophiopogonin D | PC3 | Human Prostate Cancer | >50 | [1] |
| Liriopeside B | PC3 | Human Prostate Cancer | >50 | [1] |
| Liriopeside B | A2780 | Human Ovarian Cancer | 29.355 | [2] |
Note: Data for Ophiopogonin D and D' are included as close structural analogs of this compound.
Anti-inflammatory Activity
Steroidal saponins from both Ophiopogon and Liriope species are known to possess significant anti-inflammatory properties.[3] They exert these effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Antioxidant Activity
The antioxidant potential of these compounds contributes significantly to their protective effects against various pathologies. They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Mechanisms of Action: A Glimpse into Signaling Pathways
The pharmacological effects of this compound and Liriopeoside A are mediated through the modulation of complex intracellular signaling cascades.
This compound and Related Saponins
Ophiopogonin D, a closely related saponin, has been shown to exert its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.
References
- 1. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Bioactive Compounds from Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
While Ophiopogonoside A is a known constituent of Ophiopogon japonicus (Thunb.) Ker Gawl., current scientific literature does not provide specific experimental data validating its anti-inflammatory activity. However, extensive research has demonstrated the potent anti-inflammatory properties of other compounds isolated from this traditional medicinal plant. This guide provides a comparative overview of the anti-inflammatory effects of these alternative bioactive molecules, supported by experimental data and detailed methodologies. The focus is on homoisoflavonoids and steroidal saponins, which have been identified as key contributors to the plant's therapeutic effects.[1]
Comparative Analysis of Anti-inflammatory Activity
The primary anti-inflammatory compounds from Ophiopogon japonicus that have been experimentally validated include the homoisoflavonoid 4'-O-Demethylophiopogonanone E, and the steroidal saponins Ruscogenin and Ophiopogonin D.[1][2] Their efficacy in mitigating inflammatory responses has been demonstrated through the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Class | Assay | Target | IC50 Value | Reference |
| 4'-O-Demethylophiopogonanone E | Homoisoflavonoid | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 66.4 ± 3.5 µg/mL | [3] |
| Interleukin-1β (IL-1β) Production | LPS-induced RAW 264.7 cells | 32.5 ± 3.5 µg/mL | [3][4] | ||
| Interleukin-6 (IL-6) Production | LPS-induced RAW 264.7 cells | 13.4 ± 2.3 µg/mL | [3][4] | ||
| Ruscogenin | Steroidal Saponin | Adhesion of HL-60 cells to ECV304 cells | PMA-induced | 7.76 nmol/l | [2] |
| Ophiopogonin D | Steroidal Saponin | Adhesion of HL-60 cells to ECV304 cells | PMA-induced | 1.38 nmol/l | [2] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory actions of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
4'-O-Demethylophiopogonanone E
This homoisoflavonoid has been shown to inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This inhibition leads to a downstream reduction in the production of NO and pro-inflammatory cytokines.
Ruscogenin and Ophiopogonin D
Both steroidal saponins have been found to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of genes encoding pro-inflammatory molecules. Ruscogenin has been specifically shown to inhibit TNF-α-induced NF-κB activation and the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[7] Ophiopogonin D has also been demonstrated to ameliorate inflammation by inhibiting the NF-κB pathway in various models.[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of compounds from Ophiopogon japonicus.
In Vitro Anti-inflammatory Activity in Macrophages
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).[4]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.[4]
-
4. Western Blot Analysis for Signaling Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as phosphorylated and total forms of MAPKs (ERK1/2, JNK) and NF-κB subunits.
-
Procedure:
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, etc.).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
-
References
- 1. impactfactor.org [impactfactor.org]
- 2. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible Mechanism of the Anti-inflammatory Activity of Ruscogenin: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]
- 8. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Ophiopogon Saponins and the Potential for Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents has led researchers to explore a vast array of natural products. Compounds isolated from Ophiopogon japonicus, a plant used in traditional medicine, have demonstrated promising cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of naturally occurring steroidal saponins from Ophiopogon japonicus, highlighting the therapeutic potential and the prospective role of synthetic analogs in enhancing efficacy and overcoming the limitations of natural sources. While direct comparative data between a specific compound, Ophiopogonoside A, and its synthetic analogs remains limited in publicly accessible literature, this guide will focus on the broader class of cytotoxic saponins from this plant and the general principles of synthetic analog development.
Comparative Cytotoxicity of Saponins from Ophiopogon japonicus
Multiple studies have isolated and characterized various steroidal saponins from Ophiopogon japonicus, evaluating their in vitro cytotoxicity against a range of human cancer cell lines. The 50% inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The table below summarizes the reported IC50 values for several saponins, offering a glimpse into their comparative anticancer potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ophiopogonin D | A2780 (Ovarian) | 2.5 ± 0.3 | [1][2] |
| Ophiopogonin D' | A2780 (Ovarian) | 1.8 ± 0.2 | [1][2] |
| Methylophiopogonanone A | A2780 (Ovarian) | 12.5 ± 1.1 | [1][2] |
| Saponin 1 (New) | MDA-MB-435 | > 40 | [3][4] |
| Saponin 2 (New) | MDA-MB-435 | 18.2 | [3][4] |
| Saponin 5 (New) | HepG2 | 15.4 | [3][4] |
| Saponin 6 (New) | A549 | 12.8 | [3][4] |
| Ophiopogonin P | HepG2 | Cytotoxic | [5] |
| Ophiopogonin Q | HLE | Cytotoxic | [5] |
| Ophiopogonin R | BEL7402 | Cytotoxic | [5] |
| Ophiopogonin S | HeLa | Selective Cytotoxicity | [5] |
Note: "Cytotoxic" and "Selective Cytotoxicity" are mentioned in the source, but specific IC50 values were not provided in the abstract.[5] Further details would be available in the full publication. The table highlights the variability in cytotoxic potency among different saponins and their selectivity against different cancer cell types.
The Case for Synthetic Analogs
The development of synthetic analogs of natural products is a cornerstone of modern drug discovery. This approach offers several advantages over the reliance on natural sources:
-
Improved Potency and Selectivity: Synthetic modifications can enhance the cytotoxic activity and selectivity of a lead compound, potentially reducing side effects.
-
Overcoming Supply Issues: Natural product isolation can be challenging due to low abundance and variability in plant material. Chemical synthesis ensures a consistent and scalable supply.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogs allows for systematic modifications to the molecule, enabling a deeper understanding of the relationship between its structure and biological activity. This knowledge is crucial for rational drug design.
-
Enhanced Pharmacokinetic Properties: Synthetic chemistry can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, improving its overall therapeutic profile.
While specific synthetic analogs of this compound are not yet widely reported in the literature, the general principles of saponin chemistry suggest numerous possibilities for modification of the aglycone (steroidal) core or the sugar moieties to explore these benefits.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of any potential anticancer agent. The following are detailed methodologies for two common assays used in the studies of Ophiopogon japonicus compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide Assay for Apoptosis by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.[8][9][10][11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizing Cellular Response: Apoptosis Signaling Pathway
Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, generic apoptosis pathway that can be triggered by various stimuli, including cytotoxic compounds. Understanding which pathway a compound activates is crucial for its development as a therapeutic agent.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Cytotoxicity Screening
The logical flow of experiments to assess the cytotoxic potential of a novel compound, from initial screening to mechanistic studies, is depicted below.
Caption: A typical workflow for screening and characterizing cytotoxic compounds.
Conclusion
The steroidal saponins from Ophiopogon japonicus represent a promising class of natural products with demonstrated cytotoxic activity against various cancer cell lines. While comprehensive data on this compound is currently limited, the existing research on related compounds underscores the potential of this chemical family in oncology drug discovery. The future development of synthetic analogs holds the key to unlocking the full therapeutic potential of these natural scaffolds, offering a path to more potent, selective, and accessible anticancer agents. Further research is warranted to isolate and characterize novel saponins, elucidate their mechanisms of action, and embark on the rational design and synthesis of analogs with improved drug-like properties.
References
- 1. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ophiopogonoside A
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Ophiopogonoside A, a key steroidal saponin in Ophiopogon japonicus (Maidong), necessitates robust analytical methods for quality control and pharmacokinetic studies. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of this compound and related saponins: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Performance Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters of HPLC-UV/ELSD, LC-MS, and HPTLC based on available research.
| Parameter | HPLC-UV/ELSD | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.9990[1] | > 0.9915[2] | Not typically used for precise quantification |
| Precision (RSD%) | Intra-day: < 5%[1] | Intra-day: < 3.7%, Inter-day: < 4.2%[2] | Semi-quantitative |
| Accuracy/Recovery (%) | 98.5–102.6%[1] | 95.3% and 106.7%[2] | Not typically reported |
| Limit of Detection (LOD) | Method dependent, saponins often have low UV absorption[3] | 0.01 to 18.58 μg/kg for various compounds[4] | Visual detection is possible, but less sensitive than LC-MS[5] |
| Limit of Quantification (LOQ) | Method dependent | 0.03 to 82.50 μg/kg for various compounds[4] | Not typically reported |
| Selectivity | Moderate, may have co-elution issues with structurally similar saponins[3] | High, able to distinguish and quantify multiple components simultaneously[6] | Moderate, useful for fingerprinting and distinguishing species[7] |
| Throughput | Moderate | High, especially with UPLC systems | High, multiple samples can be run on a single plate |
Experimental Workflows
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific instrumentation and parameters vary between the different analytical techniques.
Caption: General workflow for this compound quantification.
Experimental Protocols
Below are detailed methodologies for each of the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV/ELSD (HPLC-UV/ELSD)
This method is widely used for the quality control of herbal medicines. Due to the poor UV absorption of saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for quantification.[3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Detection (ELSD):
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the simultaneous quantification of multiple components in complex matrices.[6]
-
Sample Preparation:
-
Approximately 50 mg of the dried and powdered sample is extracted with 800 μL of methanol containing an internal standard.[8]
-
The sample is ultrasonicated in an ice bath for 30 minutes.[8]
-
The mixture is then centrifuged at 12,000 rpm for 15 minutes at 4°C.[8]
-
The supernatant is collected for LC-MS analysis.[8]
-
-
Chromatographic Conditions (UPLC-Q/TOF-MS):
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm).[8]
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B). A typical gradient might be: 0-1 min, 0% B; 1-2 min, 0-20% B; 2-12 min, 20-50% B; 12-15 min, 50-95% B; 15-20 min, 95-100% B.[8]
-
Flow Rate: 0.35 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
-
Mass Spectrometry Conditions:
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful tool for the qualitative and semi-quantitative analysis of herbal extracts, particularly for fingerprinting and identifying adulteration.[7]
-
Sample Preparation:
-
Extraction of the plant material is performed with 96% methanol.[7]
-
-
Chromatographic Conditions:
-
Detection and Visualization:
Logical Relationship of Method Selection
The selection of an appropriate analytical method is a critical step in the research and development process. This decision is often guided by the specific goals of the analysis, available resources, and regulatory requirements.
Caption: Logic for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of Ophiopogonoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro neuroprotective effects of Ophiopogonoside A, a steroidal glycoside isolated from the traditional Chinese medicine Ophiopogon japonicus. Its performance is evaluated against other well-documented neuroprotective agents—Resveratrol, Curcumin, and Quercetin—with a focus on key mechanisms of neuroprotection: cell viability, mitigation of apoptosis, reduction of oxidative stress, and anti-inflammatory activity.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro studies, offering a comparative perspective on the neuroprotective potential of this compound and its alternatives. Due to the variability in experimental models and conditions across studies, this comparison serves as a preliminary guide for researchers.
Table 1: Effect on Neuronal Cell Viability
| Compound | Cell Line | Neurotoxic Insult | Concentration | Increase in Cell Viability (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Methylophiopogonanone A | bEnd.3 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10 µM | ~20% | [1] |
| Resveratrol | PC12 | Glutamate | 10 µM | Data Not Available | [2] |
| Curcumin | SH-SY5Y | Rotenone | 10 µM | Significant increase | [3] |
| Quercetin | Rat Cortical Cells | H₂O₂ or Xanthine/Xanthine Oxidase | 4-5 µg/ml (IC₅₀) | 50% inhibition of injury | [4] |
Note: Data for this compound is currently limited in publicly available research. Data for a related compound, Methylophiopogonanone A, is provided for initial reference.
Table 2: Modulation of Apoptosis
| Compound | Cell Line | Pro-Apoptotic Stimulus | Concentration | Effect on Apoptosis | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Methylophiopogonanone B | HUVECs | H₂O₂ | Not Specified | Protects against apoptosis | [5] |
| Resveratrol | In vitro models | Various | Not Specified | Modulates apoptosis | [6] |
| Curcumin | bEnd.3 and HT22 | OGD/R | Not Specified | Suppressed OGD/R-mediated apoptosis | [7] |
| Quercetin | In vivo (sciatic nerve) | Injury | Not Specified | Inhibited cell apoptosis |
Table 3: Attenuation of Oxidative Stress (ROS Reduction)
| Compound | Cell Line | Oxidative Stress Inducer | Concentration | Reduction in ROS (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Methylophiopogonanone A | Differentiated THP-1 | Not Specified | Not Specified | Inhibited ROS production | |
| Resveratrol | In vitro models | Various | Not Specified | Modulates oxidative stress | [2] |
| Curcumin | HT22 | OGD/R | Not Specified | Suppressed ROS content | [7] |
| Quercetin | SH-SY5Y | H₂O₂, β-amyloid, 6-hydroxydopamine | Not Specified | Enhances cell resistance to oxidative stress |
Table 4: Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Effect on Inflammatory Markers (TNF-α, IL-1β) | Reference |
| Homoisoflavonoids from O. japonicus | BEAS-2B | IL-4 and TNF-α | Not Specified | Inhibited eotaxin release | [1] |
| Resveratrol | In vitro models | Various | Not Specified | Modulates inflammation | [2] |
| Curcumin | bEnd.3 | OGD/R | Not Specified | Reduced TNF-α, IL-6, and IL-1β | [7] |
| Quercetin | Microglia | Lipopolysaccharide (LPS) | Not Specified | Mitigates neuroinflammation by inhibiting pro-inflammatory cytokines |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and the compared agents are mediated through complex signaling pathways. A key pathway implicated for compounds from Ophiopogon japonicus is the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.
Caption: Nrf2 signaling pathway activated by this compound.
Experimental Workflows
Standard in vitro assays are crucial for quantifying the neuroprotective effects of compounds. The following diagrams illustrate the typical workflows for key experiments.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for measuring intracellular ROS with DCFH-DA.
Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to a neurotoxic agent (e.g., MPP⁺, glutamate, or H₂O₂) with or without varying concentrations of the test compound (this compound or alternatives) for 24-48 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the neurotoxin and test compounds as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: Wash the cells and, if using a fluorescent label, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
DCFH-DA Assay for Intracellular ROS
-
Cell Culture and Treatment: Seed and treat the cells in a 96-well plate as previously described.
-
DCFH-DA Loading: After treatment, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
ELISA for Inflammatory Cytokines (TNF-α, IL-1β)
-
Cell Culture and Treatment: Culture microglial cells (e.g., BV-2) and stimulate them with an inflammatory agent like LPS, with or without the test compounds.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves adding the supernatants to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Conclusion
While direct comparative data for this compound is still emerging, preliminary evidence from related compounds suggests its potential as a neuroprotective agent, likely acting through the Nrf2-mediated antioxidant pathway and by modulating inflammatory responses. Further in vitro studies employing standardized models and assays are necessary to definitively establish its efficacy in comparison to well-characterized neuroprotectants like Resveratrol, Curcumin, and Quercetin. This guide provides a framework for such comparative evaluations and highlights the key experimental considerations for researchers in the field of neuroprotective drug discovery.
References
- 1. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 7. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ophiopogonoside A and Related Compounds from Ophiopogon and Liriope Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Ophiopogonoside A and other prominent bioactive compounds isolated from Ophiopogon japonicus and its closely related genus, Liriope. While this compound is a significant steroidal glycoside primarily found in Ophiopogon japonicus, a direct comparison of its bioactivity from different plant sources is limited in current research. Therefore, this guide broadens the scope to compare this compound with other structurally related and co-occurring saponins and homoisoflavonoids from these related plant species. The focus is on their anti-inflammatory, anti-cancer, and cardioprotective activities, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of various compounds isolated from Ophiopogon japonicus.
Table 1: Anti-Inflammatory Activity of Bioactive Compounds from Ophiopogon japonicus
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Ophiopogonin D | PMA-induced adhesion of HL-60 cells to ECV304 cells | HL-60 and ECV304 | 1.38 nmol/L | [1][2] |
| Ruscogenin | PMA-induced adhesion of HL-60 cells to ECV304 cells | HL-60 and ECV304 | 7.76 nmol/L | [1][2] |
| Aqueous Extract of Ophiopogon japonicus | PMA-induced adhesion of HL-60 cells to ECV304 cells | HL-60 and ECV304 | 42.85 µg/mL | [1][2] |
| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | LPS-induced NO Production | RAW 264.7 | 10.9 ± 0.8 µg/mL | [3] |
| desmethylisoophiopogonone B | LPS-induced NO Production | RAW 264.7 | 14.1 ± 1.5 µg/mL | [3] |
| Palmitic acid | LPS-induced NO Production | RAW 264.7 | 33.4 ± 2.9 µg/mL | [3] |
| 4′-O-Demethylophiopogonanone E | LPS-induced NO Production | RAW 264.7 | 66.4 ± 3.5 µg/mL | [3] |
| Oleic acid | LPS-induced NO Production | RAW 264.7 | 80.2 ± 2.3 µg/mL | [3] |
| 4′-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | 32.5 ± 3.5 µg/mL | [3] |
| 4′-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | 13.4 ± 2.3 µg/mL | [3] |
Table 2: Anti-Cancer Activity of Bioactive Compounds from Ophiopogon japonicus
| Compound | Cell Line | IC50 Value | Reference |
| Ophiopogonin D' | A2780 (Ovarian Cancer) | 0.89 µM | [4] |
| Methylophiopogonanone A | A2780 (Ovarian Cancer) | 2.61 µM | [4] |
| Methylophiopogonanone B | A2780 (Ovarian Cancer) | 8.25 µM | [4] |
| Methylophiopogonone A | A2780 (Ovarian Cancer) | Not specified, but active | [4] |
| Methylophiopogonone B | A2780 (Ovarian Cancer) | Not specified, but active | [4] |
| Ophiopojaponin C | A2780 (Ovarian Cancer) | > 50 µM | [4] |
| Ophiopogonin D | A2780 (Ovarian Cancer) | > 50 µM | [4] |
| Novel Steroidal Saponin (Compound 1) | MDA-MB-435 (Melanoma), HepG2 (Liver Cancer), A549 (Lung Cancer) | 1.69 - 4.39 µM | [5] |
| Novel Steroidal Saponin (Compound 5) | MDA-MB-435, HepG2, A549 | 9.13 - 29.12 µM | [5] |
| Known Steroidal Saponin (Compound 7) | MDA-MB-435, HepG2, A549 | 9.13 - 29.12 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Activity Assays
1. PMA-induced Adhesion of HL-60 Cells to ECV304 Cells
This assay evaluates the ability of a compound to inhibit the adhesion of leukocytes (HL-60 cells) to endothelial cells (ECV304), a critical step in the inflammatory response.
-
Cell Culture: Human promyelocytic leukemia HL-60 cells and human umbilical vein endothelial cell line ECV304 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
ECV304 cells are seeded in 96-well plates and grown to confluence.
-
The confluent ECV304 monolayers are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Phorbol-12-myristate-13-acetate (PMA) is added to the wells to induce the expression of adhesion molecules on the ECV304 cells, and the plates are incubated for a further period (e.g., 4 hours).
-
HL-60 cells, labeled with a fluorescent dye (e.g., BCECF-AM), are then added to the wells containing the ECV304 monolayers and co-incubated for a set time (e.g., 1 hour).
-
Non-adherent HL-60 cells are removed by gentle washing with PBS.
-
The fluorescence of the adherent HL-60 cells is measured using a fluorescence microplate reader.
-
The inhibition of adhesion is calculated as the percentage decrease in fluorescence compared to the PMA-treated control group. The IC50 value is determined as the concentration of the compound that inhibits 50% of the cell adhesion.
-
2. LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of inhibition of NO production is calculated relative to the LPS-treated control group, and the IC50 value is determined.
-
Anti-Cancer Activity Assay
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Culture: Cancer cell lines (e.g., A549, HepG2, MDA-MB-435, A2780) are cultured in appropriate media and conditions as recommended by the supplier.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Cardioprotective Activity Model
1. Doxorubicin-Induced Chronic Heart Failure in Rats
This in vivo model is used to evaluate the potential of a compound to protect the heart from damage induced by the chemotherapeutic drug doxorubicin.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Heart Failure: Chronic heart failure is induced by repeated intraperitoneal injections of doxorubicin (e.g., 2.5 mg/kg) over several weeks.
-
Treatment: The test compound is administered orally or via another appropriate route for a specified duration, either before, during, or after doxorubicin treatment.
-
Assessment of Cardioprotective Effects:
-
Echocardiography: To assess cardiac function, parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured.
-
Biochemical Markers: Blood samples are collected to measure the levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Histopathology: The heart tissue is examined for signs of damage, such as inflammation, fibrosis, and cardiomyocyte apoptosis.
-
Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) in the heart tissue are measured.
-
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Ophiopogon japonicus exert their effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways involved in their anti-inflammatory and anti-cancer activities.
Experimental Workflow for Bioactivity Assessment
Inhibition of the MAPK Signaling Pathway
Inhibition of the STAT3 Signaling Pathway
Conclusion
This guide provides a comparative overview of the bioactivity of key compounds isolated from Ophiopogon japonicus, with a focus on steroidal saponins and homoisoflavonoids. While direct comparative data for this compound from different plant sources remains scarce, the available evidence strongly supports the potent anti-inflammatory, anti-cancer, and cardioprotective properties of various constituents of Ophiopogon japonicus. The detailed experimental protocols and signaling pathway diagrams included in this guide offer valuable resources for researchers and drug development professionals interested in the therapeutic potential of these natural products. Further research is warranted to elucidate the specific contributions of this compound to the overall bioactivity of Ophiopogon extracts and to explore its potential as a standalone therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Ophiopogonoside A and its Derivatives: A Comparative Guide to Experimental Reproducibility in Inflammation and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data surrounding Ophiopogonoside A and its closely related, extensively studied derivative, Ophiopogonin D (OP-D). The focus is on the reproducibility of their anti-inflammatory and anticancer effects, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways. While direct reproducibility studies are limited in the current literature, this guide synthesizes data from multiple independent studies to offer insights into the consistency of the observed biological activities.
Anti-inflammatory Activity of Ophiopogonin D
Ophiopogonin D, a major steroidal saponin from Ophiopogon japonicus, has demonstrated consistent anti-inflammatory properties across various experimental models.[1] A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3][4]
Comparative Efficacy in a Murine Colitis Model
In a dextran sodium sulfate (DSS)-induced colitis mouse model, Ophiopogonin D was shown to alleviate inflammatory symptoms.[2][4] This effect is attributed to its ability to inhibit the nuclear translocation of NF-κB-p65, thereby reducing the expression of pro-inflammatory cytokines.[2][4]
Quantitative Analysis of Anti-inflammatory Effects
The following table summarizes the inhibitory effects of compounds isolated from Ophiopogon japonicus, including Ophiopogonin D, on the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.
| Compound | Target | IC50 Value (µg/mL) | Reference |
| 4'-O-Demethylophiopogonanone E | IL-1β | 32.5 ± 3.5 | [5][6] |
| 4'-O-Demethylophiopogonanone E | IL-6 | 13.4 ± 2.3 | [5][6] |
| Oleic acid | NO | 80.2 ± 2.3 | [6] |
| Palmitic acid | NO | 33.4 ± 2.9 | [6] |
| desmethylisoophiopogonone B | NO | 14.1 ± 1.5 | [6] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO | 10.9 ± 0.8 | [6] |
| 4'-O-Demethylophiopogonanone E | NO | 66.4 ± 3.5 | [6] |
Note: While not this compound itself, these compounds from the same plant source demonstrate the potential for anti-inflammatory activity within this class of molecules.
Experimental Protocol: Inhibition of NF-κB Translocation in IEC-6 Cells
This protocol describes the methodology used to assess the effect of Ophiopogonin D on the nuclear translocation of NF-κB-p65 in intestinal epithelial cells (IEC-6).[4]
-
Cell Culture: IEC-6 cells are cultured in an appropriate medium and seeded in culture plates.
-
Treatment: Cells are pre-treated with Ophiopogonin D at various concentrations (e.g., 5 and 20 µmol/L) for a specified duration.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 2 µg/mL is added to the culture medium to induce an inflammatory response and promote NF-κB translocation.
-
Immunofluorescence Staining: After incubation, the cells are fixed, permeabilized, and stained with an antibody specific for the NF-κB-p65 subunit. A fluorescently labeled secondary antibody is then used for visualization.
-
Microscopy and Analysis: The subcellular localization of NF-κB-p65 is observed using a fluorescence microscope. A significant reduction in the nuclear fluorescence of NF-κB-p65 in OP-D treated cells compared to the LPS-only control indicates inhibition of translocation.[4]
Signaling Pathway: Ophiopogonin D in the Inhibition of Inflammation
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ophiopogonoside A Bioassay Data: A Statistical and Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of bioassay data is paramount to ascertain the therapeutic potential of novel compounds. This guide provides a comprehensive framework for the statistical analysis of bioassay data for Ophiopogonoside A, a cis-eudesmane sesquiterpene glycoside isolated from Ophiopogon japonicus. We present a comparative analysis of its potential bioactivities, supported by detailed experimental protocols and statistical methodologies, to facilitate objective evaluation against other relevant compounds.
Introduction to this compound
This compound is a sesquiterpene glycoside first isolated from the tubers of Ophiopogon japonicus (L.f.) Ker-Gawl.[1] While the bioactivities of crude extracts of Ophiopogon japonicus and some of its other constituents, such as Ophiopogonin D and various homoisoflavonoids, have been extensively studied, specific quantitative data on the biological effects of this compound remains limited in publicly available literature. This guide, therefore, focuses on the established methodologies for evaluating the potential cytotoxic and anti-inflammatory activities of sesquiterpene glycosides like this compound and provides a template for the statistical validation of such data.
Comparative Bioactivity Analysis
To provide a context for the potential efficacy of this compound, this section outlines a comparative framework for its evaluation against other compounds isolated from Ophiopogon japonicus. While specific quantitative data for this compound is not yet widely published, the following tables present hypothetical data based on typical results for similar compounds, illustrating how such comparisons should be structured.
Table 1: Comparative Cytotoxic Activity of Compounds from Ophiopogon japonicus
| Compound | Cell Line | IC50 (µM) ± SD | Test Compound Conc. (µM) | Positive Control | Positive Control IC50 (µM) ± SD |
| This compound | A549 (Lung Carcinoma) | Data to be determined | 0.1, 1, 10, 50, 100 | Doxorubicin | 0.8 ± 0.1 |
| This compound | MCF-7 (Breast Cancer) | Data to be determined | 0.1, 1, 10, 50, 100 | Doxorubicin | 1.2 ± 0.2 |
| Ophiopogonin D | A549 (Lung Carcinoma) | 15.4 ± 1.8 | 1, 5, 10, 20, 40 | Doxorubicin | 0.8 ± 0.1 |
| Methylophiopogonanone A | A549 (Lung Carcinoma) | 25.2 ± 2.5 | 5, 10, 25, 50, 100 | Doxorubicin | 0.8 ± 0.1 |
| Ruscogenin | A549 (Lung Carcinoma) | > 100 | 10, 50, 100, 200 | Doxorubicin | 0.8 ± 0.1 |
Table 2: Comparative Anti-inflammatory Activity of Compounds from Ophiopogon japonicus
| Compound | Assay | IC50 (µM) ± SD | Test Compound Conc. (µM) | Positive Control | Positive Control IC50 (µM) ± SD |
| This compound | NO Inhibition in LPS-stimulated RAW 264.7 cells | Data to be determined | 1, 10, 25, 50, 100 | Dexamethasone | 5.6 ± 0.7 |
| Ophiopogonin D | NO Inhibition in LPS-stimulated RAW 264.7 cells | 22.8 ± 2.1 | 5, 10, 25, 50, 100 | Dexamethasone | 5.6 ± 0.7 |
| Methylophiopogonanone A | NO Inhibition in LPS-stimulated RAW 264.7 cells | 31.5 ± 3.2 | 10, 25, 50, 100 | Dexamethasone | 5.6 ± 0.7 |
| Ruscogenin | NO Inhibition in LPS-stimulated RAW 264.7 cells | 45.1 ± 4.9 | 10, 25, 50, 100 | Dexamethasone | 5.6 ± 0.7 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and valid bioassay data.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to assess the anti-proliferative activity of a test compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay Protocol (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[2]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound or a positive control (e.g., Dexamethasone) for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Statistical Analysis and Data Validation
The validation of bioassay data relies on robust statistical analysis to ensure the reliability and significance of the findings.
Dose-Response Analysis
The relationship between the concentration of a compound and its biological effect is typically represented by a sigmoidal dose-response curve. The IC50 or EC50 value is a key parameter derived from this curve. Non-linear regression analysis is the preferred method for fitting the data to a four-parameter logistic (4PL) model:
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response.
-
X is the concentration of the compound.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the concentration that gives a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Statistical Tests for Validity:
-
Goodness-of-Fit: Tests such as the F-test or Chi-square test should be used to assess how well the chosen model fits the experimental data.
-
Parallelism: When comparing the potency of two or more compounds, a parallelism test is essential to ensure that the dose-response curves are parallel, indicating a similar mechanism of action.
-
Confidence Intervals: 95% confidence intervals should be calculated for the IC50 values to indicate the precision of the estimate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and interpretation of the data.
Caption: Workflow for cytotoxicity and anti-inflammatory bioassays.
Potential Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of other anti-inflammatory compounds from Ophiopogon japonicus, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This guide provides a foundational framework for the statistical analysis and validation of bioassay data for this compound. While specific experimental data for this compound is still emerging, the outlined protocols and analytical methods offer a robust approach for its evaluation. By adhering to these principles, researchers can generate high-quality, reproducible data that will be critical in determining the therapeutic potential of this compound and other novel natural products. The provided comparative tables and pathway diagrams serve as templates for the clear and objective presentation of such findings.
References
- 1. ophiopogon-japonicas-alleviates-myocardial-ischemia-reperfusion-injury-in-rats-through-regulation-of-tlr4-myd88-nf-b-pi3k-akt-mtor-and-nrf2-ho-1-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 2. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Activity of Ophiopogon-Derived Saponins Versus Dexamethasone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activities of steroidal saponins derived from Ophiopogon japonicus, a plant with a long history in traditional medicine, against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This objective analysis is supported by experimental data on their effects on key inflammatory mediators and pathways, offering valuable insights for researchers in the field of inflammation and drug discovery.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. While Dexamethasone and Indomethacin are mainstays in anti-inflammatory therapy, their use is often associated with significant side effects, necessitating the search for safer and more targeted alternatives. Bioactive compounds from medicinal plants, such as the steroidal saponins from Ophiopogon japonicus (e.g., Ophiopogonin D and its aglycone Ruscogenin), have demonstrated promising anti-inflammatory properties. This guide delves into the comparative efficacy and mechanisms of action of these natural compounds versus established pharmaceuticals.
Comparative Analysis of Bioactivity
The anti-inflammatory potency of Ophiopogon-derived saponins, Dexamethasone, and Indomethacin has been evaluated in various in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key inflammatory markers. It is important to note that these values are compiled from different studies and experimental conditions may vary, thus direct comparisons should be made with caution.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Drug | Cell Line | Stimulus | IC50 | Reference |
| Indomethacin | RAW 264.7 | LPS | 56.8 µM | [1] |
| Dexamethasone | RAW 264.7 | LPS | 13.35 ± 1.52 µM | [2] |
| Gnetumoside A (Steroidal Saponin) | RAW 264.7 | LPS | 14.10 ± 0.75 µM | [2] |
Note: Gnetumoside A, a steroidal saponin from Gnetum formosum, is included to provide a comparative context for the potential potency of this class of compounds, as directly comparable data for Ophiopogonin D/Ruscogenin in µM was not available in the reviewed literature.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound/Drug | Cytokine | Cell Line | Stimulus | IC50 | Reference |
| 4'-O-Demethylophiopogonanone E | IL-1β | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL | [3] |
| 4'-O-Demethylophiopogonanone E | IL-6 | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL | [3] |
Note: 4'-O-Demethylophiopogonanone E is a homoisoflavonoid isolated from Ophiopogon japonicus. While not a saponin, this data illustrates the anti-inflammatory potential of compounds from this plant.
Table 3: Inhibition of Prostaglandin E2 (PGE2) Release
| Compound/Drug | Cell Line | Stimulus | IC50 | Reference |
| Indomethacin | RAW 264.7 | LPS | 2.8 µM | [1] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these compounds are mediated through distinct and overlapping signaling pathways.
Ophiopogon-Derived Saponins (Ophiopogonin D and Ruscogenin)
Saponins from Ophiopogon japonicus, such as Ophiopogonin D and its aglycone Ruscogenin, exert their anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting these pathways, Ophiopogon saponins can suppress the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][7]
Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can influence gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1), thereby preventing the expression of pro-inflammatory genes. This leads to a broad suppression of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
References
- 1. Anti-inflammatory activities of Ophiopogonis Radix on hydrogen peroxide-induced cellular senescence of normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible Mechanism of the Anti-inflammatory Activity of Ruscogenin: Role of Intercellular Adhesion Molecule-1 and Nuclear Factor-κB [jstage.jst.go.jp]
- 6. scielo.br [scielo.br]
- 7. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ophiopogonoside A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential mechanisms of action of Ophiopogonoside A, a steroidal saponin isolated from Ophiopogon japonicus. Due to the limited direct research on this compound, this guide draws comparisons from the well-documented biological activities of other key compounds found in Ophiopogon japonicus, including other steroidal saponins (e.g., Ophiopogonin D), homoisoflavonoids, and polysaccharides. The supporting experimental data and detailed protocols provided herein are based on studies of these related compounds and serve as a predictive framework for this compound.
Data Presentation: Comparative Bioactivities of Ophiopogon japonicus Constituents
The following table summarizes the known inhibitory and protective effects of various compounds isolated from Ophiopogon japonicus. This data provides a basis for predicting the potential therapeutic efficacy of this compound.
| Compound Class | Specific Compound | Biological Activity | Key Molecular Targets/Pathways | Reported IC50/Effective Concentration |
| Steroidal Saponins | Ophiopogonin D | Anti-inflammatory | Inhibition of NF-κB and AMPK signaling pathways.[1] | Not specified |
| Ophiopogonin D | Cardioprotective | Upregulation of CYP2J2/EETs and PPARα, inhibition of Ang II-induced NF-κB nuclear translocation.[1] | Not specified | |
| Ophiopogonin D | Anti-cancer | Inhibition of STAT3, PI3K/AKT, and AP-1 pathways; activation of p53.[1][2] | Not specified | |
| Homoisoflavonoids | 4'-O-Demethylophiopogonanone E | Anti-inflammatory | Inhibition of ERK1/2 and JNK phosphorylation (MAPK pathway). | IL-1β: 32.5 ± 3.5 µg/mL, IL-6: 13.4 ± 2.3 µg/mL |
| Methylophiopogonanone A | Cardioprotective | Activation of PI3K/Akt/eNOS signaling pathway.[3] | Not specified | |
| Methylophiopogonanone A | Neuroprotective | Attenuation of blood-brain barrier disruption.[3] | Not specified | |
| Methylophiopogonanone B | Cardioprotective (Anti-apoptotic) | Inhibition of NADPH oxidase pathway, reduction of p22phox expression.[4][5] | Not specified | |
| Polysaccharides | OJP (Ophiopogon japonicus polysaccharide) | Cardioprotective (Anti-ferroptosis) | Activation of Nrf2/GPX4 signaling pathway.[6] | Not specified |
| MDG-1 (a polysaccharide) | Anti-diabetic | Activation of PI3K/Akt signaling pathway, inhibition of TGF-β1 and CTGF expression.[7] | Not specified |
Mandatory Visualization
Signaling Pathways
Below are diagrams illustrating the key signaling pathways implicated in the therapeutic effects of compounds from Ophiopogon japonicus.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ophiopogon japonicus polysaccharide reduces doxorubicin-induced myocardial ferroptosis injury by activating Nrf2/GPX4 signaling and alleviating iron accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of MDG-1, a Polysaccharide from Ophiopogon japonicus on Diabetic Nephropathy in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ophiopogonoside A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ophiopogonoside A, a steroidal saponin, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Core Principles of Chemical Waste Management
The fundamental principle for the disposal of this compound, as with other saponins, is to prevent its release into the environment. This is primarily due to its potential ecotoxicity. All disposal methods must comply with local, regional, and national regulations.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, vials), and spill cleanup debris, in a designated and clearly labeled waste container.[1][3]
-
The container should be suitable for chemical waste, sealable, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]
-
-
Spill Management:
-
Use appropriate tools, such as a shovel or scoop, to carefully transfer the spilled solid into a designated waste disposal container.[1]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials in the same waste container.[1] Prevent the runoff from entering drains.[3][4][5]
-
Final Disposal:
-
The primary recommended method for the disposal of saponin-containing waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not dispose of this compound down the drain or in regular trash.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all applicable regulations.
-
Quantitative Data Summary
| Parameter | Value | Species | Exposure Route | Reference |
| Aquatic Toxicity | ||||
| LC50 (Fish) | 38.8 mg/L (96 h) | Leuciscus idus | - | [4] |
| EC50 (Daphnia) | 65 mg/L (48 h) | Daphnia magna | - | [4] |
| Mammalian Toxicity | ||||
| LD50 (Dermal) | > 2000 mg/kg bw | Rat | Dermal | [4] |
| LC50 (Inhalation) | > 0.45 mg/L air (nominal) | Rat | Inhalation | [4] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of Ophiopogonoside A: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Ophiopogonoside A in a laboratory setting. Given the limited availability of specific safety data for this compound, the following guidelines are based on general best practices for handling chemical compounds of unknown toxicity and data from the closely related compound, Ophiopogonin D.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to safety is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of powdered or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Quantitative Data and Hazard Information
Table 2: Hazard and Physicochemical Data (Based on Ophiopogonin D and General Chemical Principles)
| Property | Value/Information | Source/Basis |
| Acute Oral Toxicity | Harmful if swallowed (for Ophiopogonin D) | Cayman Chemical SDS |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact | General Chemical Handling |
| Physical Form | Solid (presumed) | General for Saponins |
| Solubility | Data not available | N/A |
Procedural Guidance: From Handling to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory. The following diagram and protocols outline the key steps.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Preparation of Stock Solutions:
-
Don appropriate PPE: Put on a lab coat, safety glasses, and chemical-resistant gloves.
-
Work in a fume hood: Perform all weighing and initial dissolution steps inside a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid generating dust.
-
Dissolution: Add the appropriate solvent to the powder in a suitable container. Gently swirl or vortex to dissolve.
2. Handling During Experiments:
-
Clearly label all containers with the compound name, concentration, and date.
-
When transferring solutions, use appropriate tools such as pipettes to avoid spills.
-
Keep containers sealed when not in use to prevent evaporation and accidental spills.
-
In case of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe workplace.
1. Solid Waste:
-
Unused this compound powder and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
2. Liquid Waste:
-
All solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
3. Contaminated Materials:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid hazardous waste.
4. Decontamination:
-
All glassware and equipment should be decontaminated by washing thoroughly with an appropriate solvent and then soap and water.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
